4,5,6-Triaminopyrimidine sulfate
説明
Structure
2D Structure
特性
IUPAC Name |
pyrimidine-4,5,6-triamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJICTKHLYLPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49721-45-1, 118-70-7 (Parent) | |
| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49721-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049721451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068738863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90885904 | |
| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68738-86-3, 49721-45-1 | |
| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68738-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049721451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068738863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49721-45-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-4,5,6-triamine sulphate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrimidine-4,5,6-triamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6-Triaminopyrimidine sulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2785VA26W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4,5,6-Triaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,5,6-Triaminopyrimidine sulfate. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It consolidates available data on its chemical identity, physical characteristics, and spectral information. Furthermore, it outlines general experimental protocols for the determination of these properties and includes a visualization of a relevant biological pathway where triaminopyrimidine derivatives have shown activity.
Chemical Identity
This compound is a pyrimidine derivative that serves as a key intermediate in the synthesis of various biologically active molecules, including certain pharmaceuticals.[1] It is crucial to distinguish it from the related compound, 2,4,5,6-tetraaminopyrimidine sulfate.
| Identifier | Value |
| Chemical Name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) |
| Synonyms | 4,5,6-Triaminopyrimidine sulphate, Pyrimidine-4,5,6-triamine sulfate |
| CAS Number | 49721-45-1, 6640-23-9 (for hydrate form)[2][3] |
| Molecular Formula | C₄H₇N₅·H₂SO₄ or C₄H₉N₅O₄S[2] |
| Molecular Weight | 223.21 g/mol [2][4][5] |
| Chemical Structure |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> |
| InChI | InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4) |
| SMILES | Nc1ncnc(N)c1N.OS(O)(=O)=O[5] |
Physical and Chemical Properties
The following tables summarize the available quantitative data for the physical and chemical properties of this compound.
Table 2.1: Physical Properties
| Property | Value | Reference |
| Appearance | White to light yellow to light orange crystalline powder | [1] |
| Melting Point | >300 °C (decomposes) | [2][3][6] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO).[3][7] Water solubility is qualitatively described as slightly soluble, but quantitative data is not readily available. | [3][7] |
| pKa | Experimental data not readily available. Computational methods can be used for estimation. |
Table 2.2: Spectral Data
| Technique | Data | Reference |
| ¹H NMR | Experimental spectrum not readily available. | |
| ¹³C NMR | Experimental spectrum not readily available. | [8] |
| FTIR | Spectrum available on PubChem. Key absorptions are expected for N-H (amines), C=N, and C=C (pyrimidine ring), and S=O (sulfate) stretching and bending vibrations. | [4] |
| UV-Vis | Experimental spectrum not readily available. |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. However, standard methodologies for determining key physical and chemical properties can be applied.
Melting Point Determination
The melting point of this compound can be determined using a capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. Given that the compound decomposes at over 300 °C, the observation will be of decomposition rather than a true melt.
-
Solubility Determination
The isothermal shake-flask method is a common technique for determining the solubility of a solid in a liquid.
-
Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration system (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO) in a flask.
-
The flask is sealed and placed in a constant temperature shaker bath and agitated for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as HPLC-UV.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to assess the purity of this compound.
-
Apparatus: HPLC system with a UV detector, C18 analytical column, analytical balance, volumetric flasks, appropriate solvents.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Procedure:
-
A standard solution of this compound of known concentration is prepared in a suitable diluent.
-
The sample to be analyzed is accurately weighed and dissolved in the same diluent.
-
The HPLC system is equilibrated with the mobile phase.
-
Aliquots of the standard and sample solutions are injected into the HPLC system.
-
The chromatograms are recorded, and the peak areas are integrated.
-
The purity of the sample is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method).
-
Biological Activity and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, the broader class of triaminopyrimidine derivatives has been shown to possess biological activity. Notably, they have been investigated as inhibitors of caspase-1, an enzyme involved in the inflammatory response.
Caspase-1 Signaling Pathway
Caspase-1 is a key mediator of inflammation. It is activated within a multi-protein complex called the inflammasome. Once active, caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. These cytokines are then secreted from the cell and promote an inflammatory response. Triaminopyrimidine derivatives can inhibit caspase-1 activity, thereby blocking the production of these inflammatory cytokines.
Caption: Caspase-1 activation pathway and inhibition by triaminopyrimidine derivatives.
Safety Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |
It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98 49721-45-1 [sigmaaldrich.com]
- 3. This compound CAS#: 6640-23-9 [m.chemicalbook.com]
- 4. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | 49721-45-1 [chemicalbook.com]
- 7. This compound hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum [chemicalbook.com]
A Technical Guide to 4,5,6-Triaminopyrimidine Sulfate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of 4,5,6-triaminopyrimidine sulfate, a key chemical intermediate in the synthesis of various biologically active molecules. This document outlines its chemical and physical properties, provides detailed experimental protocols for synthesis and analysis, and explores its role in drug development, particularly as a scaffold for enzyme inhibitors.
Chemical Identity and Properties
This compound is a pyrimidine derivative valued for its utility as a building block in medicinal chemistry. Its structure, featuring three amino groups on the pyrimidine ring, makes it a versatile precursor for constructing more complex molecules, including potential therapeutic agents.
Chemical Identifiers
| Identifier | Value |
| Primary Name | This compound |
| CAS Number | 49721-45-1[1][2] |
| Alternate CAS | 6640-23-9 (hydrate form) |
| Molecular Formula | C₄H₇N₅·H₂SO₄ or C₄H₉N₅O₄S[1][2] |
| Synonyms | 4,5,6-Pyrimidinetriamine, sulfate (1:1) |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 223.21 g/mol | [1][2][3][4][5][6] |
| Appearance | White to light yellow or light orange crystalline powder | [3] |
| Melting Point | >300 °C | [6][7] |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥ 98% (HPLC) |
Synthesis and Experimental Protocols
The synthesis of aminopyrimidine derivatives is a critical process in pharmaceutical development. Below are detailed protocols for the synthesis of a closely related and illustrative compound, 2,4,5,6-tetraaminopyrimidine sulfate, which demonstrates a common synthetic strategy for this class of molecules.
Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate via Catalytic Hydrogenation
This protocol details the reduction of an azo compound to form the tetraaminopyrimidine, followed by precipitation as the sulfate salt.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate.
Methodology:
-
Reaction Setup: A suspension of 77 g of 5-phenylazo-2,4,6-triamino-pyrimidine and 2 g of palladium on carbon (Pd/C) catalyst in 500 ml of water is prepared in an autoclave.[8]
-
Hydrogenation: The mixture is hydrogenated at a pressure of 5 to 10 bar and a temperature of 90 to 115 °C for 1 to 1.5 hours.[8]
-
Catalyst Removal: The reaction mixture is cooled to 70 °C and filtered to remove the catalyst, ensuring the process is conducted in the absence of air to prevent oxidation of the product.[8]
-
Precipitation: The filtrate is acidified with 265 g of 25% sulfuric acid (H₂SO₄), causing the 2,4,5,6-tetraaminopyrimidine sulfate to precipitate out of the solution.[8]
-
Isolation and Drying: The precipitated product is collected by suction filtration, washed with water, and dried under vacuum at 100 °C to yield the final product.[8]
Analytical Method: HPLC Analysis of 4,5,6-Triaminopyrimidine
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 4,5,6-triaminopyrimidine and its derivatives.
Methodology:
-
Column: Newcrom R1 (reverse-phase)[9]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[9]
-
Application: This method is suitable for purity analysis and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[9]
Applications in Drug Development and Research
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anti-cancer agents.[3] Its structural scaffold is a key component of molecules designed to interact with biological targets.
Role as a Scaffold for Caspase-1 Inhibitors
A significant application of the triaminopyrimidine core is in the development of enzyme inhibitors. Research has shown that derivatives of this scaffold can act as potent, allosteric, and reversible inhibitors of caspase-1.[10] Caspase-1 is a critical enzyme in the inflammatory pathway, responsible for the activation of pro-inflammatory cytokines. Its inhibition is a therapeutic strategy for a range of inflammatory diseases.
Signaling Pathway: Caspase-1 Inhibition
Caption: Allosteric inhibition of Caspase-1 by a triaminopyrimidine-based inhibitor.
Studies have demonstrated that modifying the triaminopyrimidine core, for example, by adding alkyl and aryl substituents, can yield compounds with IC₅₀ values in the low nanomolar range for caspase-1.[10] These structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. The allosteric binding mechanism, where the inhibitor binds to a site other than the active site to induce a conformational change, offers potential advantages in terms of selectivity and reduced side effects.[10]
Safety and Handling
Understanding the safety profile of a chemical is paramount for laboratory personnel.
GHS Hazard Information
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Target Organs: Respiratory system.
Recommended Personal Protective Equipment (PPE)
When handling this compound powder, the following PPE is recommended:
-
Respiratory Protection: Dust mask (e.g., N95).
-
Hand Protection: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
It is essential to consult the full Safety Data Sheet (SDS) before handling this compound.
References
- 1. This compound CAS#: 6640-23-9 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound 98 49721-45-1 [sigmaaldrich.com]
- 7. This compound | 49721-45-1 [chemicalbook.com]
- 8. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 9. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4,5,6-Triaminopyrimidine Sulfate: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients is a cornerstone of successful formulation and experimentation. This technical guide provides an in-depth look at the solubility of 4,5,6-triaminopyrimidine sulfate in common laboratory solvents, addressing the current landscape of available data and offering a practical framework for its experimental determination.
While this compound is a valuable building block in medicinal chemistry, publicly available quantitative solubility data is limited. This guide synthesizes the existing information and provides a robust, generalized protocol for researchers to determine its solubility in various solvents, ensuring reliable and reproducible results.
Summary of Known Solubility
Currently, specific quantitative solubility data for this compound in a range of common laboratory solvents is not widely published. The most consistent piece of information available is its qualitative solubility in dimethyl sulfoxide (DMSO).
| Solvent | Quantitative Solubility | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble[1] |
| Water | Data not available | - |
| Ethanol | Data not available | - |
| Methanol | Data not available | - |
| Acetone | Data not available | - |
| Dichloromethane (DCM) | Data not available | - |
| N,N-Dimethylformamide (DMF) | Data not available | - |
The lack of precise data, particularly in aqueous and alcoholic solvents, underscores the necessity for a standardized experimental approach to determine the solubility of this compound for specific research applications. The solubility of similar pyrimidine derivatives has been noted to be pH-dependent, a factor that should be considered in experimental design.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is designed to be adaptable to various common laboratory solvents.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, DMSO, etc., of analytical grade)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or other appropriate material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
HPLC Method (Preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the peak area.
-
Calculate the concentration of this compound in the original supernatant using the calibration curve and the dilution factor.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions and generate a calibration curve by plotting absorbance at λmax against concentration.
-
Dilute the filtered supernatant appropriately and measure its absorbance.
-
Calculate the concentration from the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Report the temperature at which the solubility was determined.
-
For aqueous solutions, the pH of the saturated solution should also be measured and reported.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
This comprehensive approach will enable researchers to generate reliable and accurate solubility data for this compound, facilitating its effective use in drug discovery and development.
References
An In-depth Technical Guide to the Safe Handling of 4,5,6-Triaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for 4,5,6-Triaminopyrimidine sulfate (CAS No: 49721-45-1), a key intermediate in various chemical and pharmaceutical applications. The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for its proper storage and handling.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₅·H₂SO₄ | [1][2][3] |
| Molecular Weight | 223.21 g/mol | [2][3][4] |
| Appearance | White to light yellow to light orange crystalline powder | [1][3] |
| Melting Point | >300 °C | [2][5] |
| Solubility | Water soluble | [6] |
| Odor | No information available | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications and associated precautionary statements are crucial for understanding the potential risks and are summarized below.
GHS Hazard Statements[2][4][8]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements[1][2][8][9]
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P317, P337+P317, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
A detailed breakdown of the hazard classifications is provided in Table 2.
| Hazard Class | Category | Signal Word |
| Skin Corrosion/Irritation | 2 | Warning |
| Serious Eye Damage/Eye Irritation | 2 | Warning |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning |
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing exposure and ensuring laboratory safety.
Personal Protective Equipment (PPE)
The recommended personal protective equipment for handling this compound is detailed in Table 3.
| Protection Type | Specification |
| Eye/Face Protection | Goggles (European Standard EN 166) or safety glasses with side-shields.[1][7][8] |
| Hand Protection | Protective gloves.[1][2][7][8] |
| Skin and Body Protection | Long-sleeved clothing.[1][7][8] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][7][8] |
Engineering Controls
Use only outdoors or in a well-ventilated area.[1][7] Ensure that eyewash stations and safety showers are close to the workstation location.[9]
Storage Conditions
Store in a cool, dry, and well-ventilated place.[1][7][8] Keep the container tightly closed.[1][7][8]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][10] If not breathing, give artificial respiration.[10][11][8] Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | Wash with plenty of soap and water.[1][10][11] Take off contaminated clothing and wash it before reuse.[1][11] If skin irritation occurs, get medical help.[11] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][10][11] Remove contact lenses, if present and easy to do. Continue rinsing.[1][10][11] Get medical attention.[1] |
| Ingestion | Rinse mouth with water.[10][11] Never give anything by mouth to an unconscious person.[10][11][8] Call a doctor or Poison Control Center immediately.[11] |
Fire and Explosion Hazard Data
While not highly flammable, this compound can pose a hazard in a fire.
| Property | Information |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] |
| Hazardous Combustion Products | May include hydrogen sulfide, carbon oxides, and nitrogen oxides (NOx).[8] |
| Firefighting Equipment | As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][7][8][9] |
Experimental Workflow and Logic
Caption: General workflow for safely handling hazardous chemicals.
Toxicological Information
Currently, there is limited publicly available data on the acute and chronic toxicity of this compound. The primary identified health hazards are irritation to the skin, eyes, and respiratory system.[1][2][10]
Ecological Information
There is no specific information available regarding the environmental hazards of this compound.[1] However, as with all chemicals, it should be disposed of responsibly to prevent environmental contamination.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Regulatory Information
This compound is subject to hazard communication regulations. Users should be aware of and comply with all applicable regulations concerning the handling and storage of this chemical.
Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are strictly followed. Always refer to the most current Safety Data Sheet provided by the supplier. No specific signaling pathways or detailed experimental protocols involving this compound were found in the public domain during the literature search for the creation of this guide.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound 98 49721-45-1 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 49721-45-1 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 4,5,6-Triaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4,5,6-triaminopyrimidine sulfate, a key intermediate in the synthesis of various biologically active molecules. This document delves into the seminal work of Wilhelm Traube, who first reported its synthesis in 1900, and traces the evolution of its synthetic methodologies. Detailed experimental protocols for the most significant synthetic routes are provided, along with a thorough compilation of its physicochemical properties. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important compound.
Introduction
4,5,6-Triaminopyrimidine and its sulfate salt are fundamental building blocks in medicinal chemistry, most notably for the synthesis of purines and other heterocyclic systems of pharmaceutical importance. Its discovery and the subsequent development of its synthesis have been pivotal in the advancement of various therapeutic areas. This guide will explore the historical context of its discovery and provide a detailed examination of the key synthetic methods that have been established over the past century.
Discovery and Historical Context
The journey of 4,5,6-triaminopyrimidine is intrinsically linked to the pioneering work of the German chemist Wilhelm Traube . In 1900, Traube published a landmark paper in the Berichte der deutschen chemischen Gesellschaft detailing a versatile method for the synthesis of purines, which has since become known as the "Traube purine synthesis".[1][2][3] This synthetic strategy involves the cyclization of a 4,5-diaminopyrimidine derivative with a one-carbon unit. A key precursor in this synthesis was 4,5,6-triaminopyrimidine, which he synthesized through the reduction of a corresponding 5-nitroso- or 5-nitropyrimidine.[4] This discovery opened up new avenues for the systematic synthesis of a wide range of purine derivatives and laid the groundwork for future developments in the field of heterocyclic chemistry and medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug development. The following table summarizes the key quantitative data available for this compound.
| Property | Value | References |
| Molecular Formula | C₄H₇N₅·H₂SO₄ | [5][6] |
| Molecular Weight | 223.21 g/mol | [5] |
| Appearance | White to light yellow to light orange crystalline powder | [5] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO). | [7] |
| CAS Number | 49721-45-1 | [6] |
Historical Synthesis Methods
The synthesis of this compound has evolved since its initial discovery, with various methods being developed to improve yield, purity, and safety. The most common and historically significant approaches involve the reduction of a 5-substituted pyrimidine precursor.
Reduction of 4,6-Diamino-5-nitropyrimidine
A widely employed method for the synthesis of 4,5,6-triaminopyrimidine is the reduction of 4,6-diamino-5-nitropyrimidine. This can be achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 4,6-Diamino-5-nitropyrimidine
-
Materials: 4,6-Diamino-5-nitropyrimidine, 5% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
In a suitable autoclave, a suspension of 4,6-diamino-5-nitropyrimidine in methanol is prepared.
-
A catalytic amount of 5% Pd/C is added to the suspension.
-
The autoclave is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred vigorously at room temperature for several hours, or until the uptake of hydrogen ceases.
-
Upon completion, the autoclave is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate, containing the 4,5,6-triaminopyrimidine, is then concentrated under reduced pressure.
-
To obtain the sulfate salt, the resulting free base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid. The precipitated this compound is then collected by filtration, washed with a cold solvent, and dried.
-
Reduction of 4,6-Diamino-5-nitrosopyrimidine
An alternative and also historically significant route is the reduction of 4,6-diamino-5-nitrosopyrimidine. This precursor is often prepared by the nitrosation of 4,6-diaminopyrimidine. Various reducing agents can be employed for the reduction of the nitroso group.
Sodium dithionite (Na₂S₂O₄) is a common and effective reducing agent for this transformation.
Experimental Protocol: Reduction of 4,6-Diamino-5-nitrosopyrimidine with Sodium Dithionite
-
Materials: 4,6-Diamino-5-nitrosopyrimidine, Sodium dithionite, Water, Sulfuric acid.
-
Procedure:
-
A suspension of 4,6-diamino-5-nitrosopyrimidine is prepared in water.
-
The suspension is heated, and a solution of sodium dithionite in water is added portion-wise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
The reaction mixture is stirred until the characteristic color of the nitroso compound disappears, indicating the completion of the reduction.
-
The resulting solution containing 4,5,6-triaminopyrimidine is then acidified with sulfuric acid to precipitate the sulfate salt.
-
The precipitate is collected by filtration, washed with cold water and then with a suitable organic solvent (e.g., ethanol) to remove impurities, and finally dried.[8]
-
Another established method involves the use of zinc dust in an acidic medium.
Experimental Protocol: Reduction of 4,6-Diamino-5-nitrosopyrimidine with Zinc Dust
-
Materials: 4,6-Diamino-5-nitrosopyrimidine, Zinc dust, a suitable acid (e.g., hydrochloric acid or sulfuric acid), Water.
-
Procedure:
-
A suspension of 5-nitroso-2,4,6-triaminopyrimidine (a related precursor) is made in water.
-
Zinc dust is added to the suspension, followed by the slow addition of a suitable acid to maintain a pH below 7.
-
The reaction is stirred at a controlled temperature (e.g., 20-65 °C) to form the acid salt of the corresponding tetraaminopyrimidine.
-
After the reaction is complete, any insoluble materials are filtered off.
-
Sulfuric acid is then added to the filtrate to adjust the pH and precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.
-
The mixture is cooled to induce further precipitation, and the product is collected by filtration.[9]
-
Visualizing the Synthesis Pathways
To better illustrate the relationships between the starting materials, intermediates, and the final product, the following diagrams are provided using the DOT language.
Caption: Synthesis of this compound from 4,6-Diamino-5-nitropyrimidine.
References
- 1. Traube purine synthesis | PPTX [slideshare.net]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Traube purine synthesis | PPTX [slideshare.net]
- 4. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. tsijournals.com [tsijournals.com]
- 9. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
Spectroscopic Characterization of 4,5,6-Triaminopyrimidine Sulfate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 4,5,6-triaminopyrimidine sulfate (CAS No. 49721-45-1). Intended for researchers, scientists, and professionals in drug development, this document outlines the available spectroscopic information, details generalized experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.
Introduction
This compound is a heterocyclic organic compound with applications as a chemical intermediate in the synthesis of various biologically active molecules. Accurate and thorough spectroscopic characterization is crucial for confirming its identity, purity, and stability. This guide summarizes the publicly available spectroscopic data for this compound and provides standardized protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
A comprehensive search of public databases and scientific literature reveals a scarcity of detailed, quantitative spectroscopic data for this compound. The following tables summarize the available information and note where data is currently unavailable.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | DMSO-d₆ | Data not available in public databases | - | - | - |
| ¹³C | DMSO-d₆ | Data not available in public databases | - | - | - |
Table 2: Infrared (IR) Spectroscopy Data
An ATR-IR spectrum of this compound is noted as being available from Bio-Rad Laboratories, Inc. via the PubChem database (CID 111544).[1] However, a detailed peak list is not provided. The spectrum was recorded on a Bruker Tensor 27 FT-IR instrument using an ATR-Neat technique.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in public databases | - | - |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | m/z | Relative Intensity (%) | Assignment |
| Data not available in public databases | - | - | - |
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic characterization of aminopyrimidine compounds like this compound. These protocols are based on standard methodologies for the analysis of heterocyclic organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Complete dissolution is crucial for high-resolution spectra.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze chemical shifts, coupling constants, and integration to assign signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry high-purity potassium bromide (KBr) to remove moisture.
-
In an agate mortar, grind 1-2 mg of this compound with approximately 200 mg of dry KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) in a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.
-
The final spectrum is presented in terms of transmittance or absorbance.
Data Analysis:
-
Identify characteristic absorption bands for functional groups expected in this compound, such as N-H stretching and bending (amines), C=C and C=N stretching (pyrimidine ring), and S=O stretching (sulfate).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode. For aminopyrimidines, positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: Optimized for the specific instrument and solvent system.
Data Analysis:
-
Identify the molecular ion peak (or the protonated molecule peak in ESI) to confirm the molecular weight of the free base (125.13 g/mol ).
-
If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to deduce structural information.
Workflow and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for Traube Purine Synthesis using 4,5,6-Triaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Traube purine synthesis, first reported by Wilhelm Traube in 1900, is a versatile and widely used method for the preparation of purine derivatives. The synthesis involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or a derivative thereof, to construct the imidazole ring of the purine system. This methodology is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the purine scaffold in a vast array of biologically active molecules, including antiviral and anticancer agents.
This document provides a detailed experimental protocol for the Traube purine synthesis utilizing 4,5,6-triaminopyrimidine sulfate as the starting material. While a specific protocol for this exact substrate is not extensively documented in publicly available literature, the following procedure has been adapted from well-established protocols for structurally analogous pyrimidine derivatives.[1] The fundamental reaction mechanism involves an initial formylation of the 5-amino group of the pyrimidine, followed by a cyclodehydration step to yield the final purine product.
Data Presentation
The following table summarizes reaction conditions and yields for the Traube synthesis of various purines from structurally similar 4,5-diaminopyrimidine derivatives. This data can serve as a valuable reference for optimizing the synthesis using this compound.
| Starting Material | Cyclizing Agent | Reaction Conditions | Product | Yield (%) | Reference |
| 2,5,6-Triaminopyrimidin-4-ol | 90% Formic Acid | Reflux, 4-5 hours | Guanine | 65-75 | [1] |
| 2,4,5-Triamino-6-hydroxypyrimidine sulfate | Formamide | Heated to 200°C | Guanine | Not specified | |
| 4,5,6-Triaminopyrimidine | Formamide/Formic Acid/Triethyl Orthoformate | Acidic conditions | Adenine | Not specified | [2] |
| Phenylazomalononitrile (precursor to 4,5,6-triaminopyrimidine) | Formamide, then catalytic reduction | 150-155°C, 2 hours | Adenine | 75.6 | [3] |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of a purine derivative (e.g., 2,4-diaminopurine) from this compound using formic acid as the cyclizing agent.
Materials:
-
This compound
-
90-98% Formic acid
-
Deionized water
-
Ammonium hydroxide (for neutralization)
-
Activated carbon (optional, for decolorization)
-
Ethanol (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Addition of Formic Acid: Carefully add an excess of 90-98% formic acid to the flask. A typical ratio would be 5-10 mL of formic acid per gram of the pyrimidine sulfate.
-
Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle or an oil bath. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Formic Acid: After the reaction is complete, cool the mixture to room temperature. Remove the excess formic acid by rotary evaporation under reduced pressure.
-
Work-up and Isolation:
-
To the resulting residue, carefully add deionized water.
-
Neutralize the solution by the dropwise addition of ammonium hydroxide until a precipitate forms.
-
If the solution is colored, it can be treated with activated carbon and heated briefly before filtering.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at 60-80°C to a constant weight.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the general workflow for the Traube purine synthesis.
Caption: General workflow for the Traube purine synthesis.
Signaling Pathways and Logical Relationships
The Traube synthesis is a chemical synthesis and not directly a biological signaling pathway. The logical relationship of the reaction mechanism is a two-step process:
-
Formylation: The more nucleophilic 5-amino group of the 4,5,6-triaminopyrimidine attacks the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form a 5-formamido intermediate.
-
Cyclodehydration: The newly formed formamido group is in close proximity to the 4-amino group. Under the acidic and heated conditions, an intramolecular cyclization occurs, followed by dehydration to yield the aromatic purine ring system.
The following diagram illustrates this logical relationship.
Caption: Logical steps of the Traube purine synthesis mechanism.
References
Application of 4,5,6-Triaminopyrimidine Sulfate in Anti-Cancer Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6-Triaminopyrimidine sulfate is a pivotal starting material in the synthesis of a diverse range of heterocyclic compounds, particularly purine and pteridine analogs, which have demonstrated significant potential in the field of anti-cancer drug development. Its versatile chemical structure allows for the construction of molecules that can interact with various biological targets implicated in cancer progression, including protein kinases and dihydrofolate reductase (DHFR). This document provides detailed application notes, experimental protocols, and data on the use of this compound as a precursor for novel anti-cancer agents.
Application Notes
The primary application of this compound in oncology research is as a key building block for the synthesis of purine and pteridine scaffolds. These scaffolds are central to the structure of many endogenous molecules essential for cell proliferation, such as nucleotides. By modifying these core structures, medicinal chemists can design antagonists that interfere with critical cellular processes in cancer cells.
Purine Analogs: The synthesis of purine analogs from this compound often involves cyclization with a one-carbon source to form the imidazole ring of the purine. Further substitutions at various positions of the purine ring can lead to compounds that act as kinase inhibitors or disrupt DNA replication. These analogs can mimic natural purines and interfere with the synthesis of DNA and RNA, leading to the arrest of the cell cycle and apoptosis in rapidly dividing cancer cells.[1][2][3][4][5]
Pteridine Derivatives: Pteridines, synthesized from this compound through condensation with a 1,2-dicarbonyl compound, are another important class of anti-cancer agents.[6][7][8] A prominent example of a pteridine-based drug is methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides. Inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn disrupts DNA synthesis and cell proliferation.[9]
Kinase Inhibitors: Many purine and pteridine derivatives synthesized from this compound have been developed as inhibitors of protein kinases.[10] Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. For example, inhibitors targeting the epidermal growth factor receptor (EGFR) and KRAS signaling pathways have shown promise in treating various cancers, including pancreatic cancer.[11][12][13][14][15]
Data Presentation
The following tables summarize the in vitro anti-cancer activity of representative purine and pteridine derivatives synthesized using 4,5,6-triaminopyrimidine or its close analogs as a starting material.
Table 1: In Vitro Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5 | Huh7 (Liver) | 17.9 | [16] |
| HCT116 (Colon) | 25.3 | [16] | |
| MCF7 (Breast) | > 40 | [16] | |
| 6 | Huh7 (Liver) | 14.2 | [16] |
| HCT116 (Colon) | 19.8 | [16] | |
| MCF7 (Breast) | 31.5 | [16] | |
| 8 | Huh7 (Liver) | 23.6 | [16] |
| HCT116 (Colon) | 29.1 | [16] | |
| MCF7 (Breast) | > 40 | [16] | |
| 5-Fluorouracil | Huh7 (Liver) | 30.6 | [16] |
| Fludarabine | Huh7 (Liver) | 28.4 | [16] |
Table 2: In Vitro Anti-proliferative and Kinase Inhibitory Activity of Purine/Pteridine-Based Derivatives
| Compound ID | Cancer Cell Line | GI50 (nM) | Kinase Target | IC50 (nM) | Reference |
| 5a | Multiple | 38 | EGFR | 87 | [10] |
| 5e | Multiple | 46 | EGFR | 98 | [10] |
| 7e | Multiple | 44 | EGFR | 92 | [10] |
| Erlotinib | - | - | EGFR | 80 | [10] |
Experimental Protocols
Protocol 1: General Synthesis of Pteridine Derivatives from this compound
This protocol describes a general method for the synthesis of pteridine derivatives via the condensation of 4,5,6-triaminopyrimidine with a 1,2-dicarbonyl compound.[6][7][8]
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Solvent (e.g., water, ethanol)
-
Acid or base for pH adjustment (optional)
Procedure:
-
Dissolve this compound in the chosen solvent. The free base can be generated in situ by neutralization with a suitable base.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
Stir the reaction mixture at room temperature or under reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the pteridine product to precipitate.
-
Collect the precipitate by filtration and wash with a cold solvent.
-
Purify the product by recrystallization from a suitable solvent.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer compounds.[17][18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow from synthesis to mechanism of action studies.
Caption: Simplified EGFR-KRAS signaling pathway and potential inhibition points.
Caption: Mechanism of DHFR inhibition by pteridine derivatives.
References
- 1. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Purine analogue - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. mdpi.com [mdpi.com]
- 11. Oncogenic KRAS and the EGFR loop in pancreatic carcinogenesis—A connection to licensing nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGF Receptor is Required for KRAS-induced Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. KRAS above and beyond – EGFR in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
Application Notes and Protocols: The Traube Purine Synthesis with Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Traube purine synthesis, first reported by Wilhelm Traube in 1900, is a versatile and widely used method for the synthesis of purine derivatives from pyrimidines. This classical reaction involves the construction of the imidazole ring onto a pre-existing pyrimidine scaffold. The synthesis typically starts with a 4,5-diaminopyrimidine, which undergoes cyclization with a one-carbon unit source to furnish the final purine product. Due to its reliability and the accessibility of starting materials, the Traube synthesis remains a cornerstone in the preparation of a vast array of biologically significant purines, including natural products like guanine and xanthine, as well as synthetic analogs with important pharmacological activities.
This document provides a detailed overview of the mechanism of the Traube synthesis, experimental protocols for the preparation of key purine derivatives, and a summary of reaction conditions and yields for various substrates.
Mechanism of the Traube Synthesis
The general mechanism of the Traube synthesis can be divided into three key stages:
-
Introduction of a Nitrogen Functionality at the C5 Position: The synthesis often commences with a 4-aminopyrimidine. To introduce the second nitrogen atom required for the imidazole ring, the C5 position is first activated, typically through nitrosation using nitrous acid (generated in situ from sodium nitrite and an acid). The resulting 5-nitroso derivative is then reduced to the corresponding 5-amino group. Common reducing agents include ammonium sulfide or catalytic hydrogenation. This two-step process yields the crucial 4,5-diaminopyrimidine intermediate.
-
Formation of a Formylated Intermediate: The 4,5-diaminopyrimidine is then reacted with a reagent that can introduce a one-carbon fragment. The most common reagent for this purpose is formic acid. The more nucleophilic 5-amino group attacks the carbonyl carbon of formic acid, leading to the formation of a N-(4,5-diaminopyrimidin-5-yl)formamide intermediate after dehydration.
-
Cyclization and Dehydration to the Purine Core: The final step involves an intramolecular cyclization of the formylated intermediate. Under heating, the 4-amino group attacks the formyl carbonyl carbon. Subsequent dehydration of the resulting cyclic hemiaminal yields the aromatic imidazole ring, thus completing the purine scaffold.
Visualization of the Traube Synthesis Pathway
The following diagram illustrates the general workflow of the Traube synthesis, starting from a 4-aminopyrimidine.
Caption: General workflow of the Traube purine synthesis.
Detailed Mechanism of Imidazole Ring Formation
The following diagram provides a more detailed look at the key steps of formylation and cyclization in the Traube synthesis.
Caption: Mechanism of imidazole ring formation in the Traube synthesis.
Experimental Protocols
Protocol 1: Synthesis of Guanine from 2,5,6-Triaminopyrimidin-4-ol[1]
-
Reactants:
-
2,5,6-Triaminopyrimidin-4-ol: 10 g (0.07 mol)
-
90% Formic acid: 60 mL (0.7 mol)
-
-
Procedure:
-
A solution of 2,5,6-triaminopyrimidin-4-ol in 90% formic acid is heated under reflux for 4-5 hours.
-
The reaction mixture is then evaporated to dryness.
-
The residue is dissolved in concentrated nitric acid and decolorized with charcoal.
-
The product is precipitated by the addition of aqueous ammonia.
-
-
Yield: 7-8 g (65-75%)
Protocol 2: Synthesis of 8-Phenylxanthine from 5,6-Diamino-1,3-dimethyluracil[2]
-
Reactants:
-
5,6-Diamino-1,3-dimethyluracil
-
Benzaldehyde
-
Thionyl chloride
-
-
Procedure:
-
Treat 5,6-diamino-1,3-dimethyluracil with benzaldehyde to form the corresponding benzylidene derivative (Schiff base).
-
The resulting intermediate undergoes oxidative cyclization by refluxing with thionyl chloride to afford 8-phenylxanthine.
-
-
Note: Specific quantities and yields for this exact transformation were not detailed in the provided search results, but this outlines the general synthetic strategy.
Quantitative Data Summary
The following table summarizes various examples of the Traube synthesis, highlighting the starting pyrimidine, the cyclizing agent, the resulting purine, and the reported yield.
| Starting Pyrimidine | Cyclizing Agent | Purine Product | Yield (%) | Reference |
| 2,5,6-Triaminopyrimidin-4-ol | Formic Acid | Guanine | 65-75 | [1] |
| 4,5,6-Triaminopyrimidine | Formamide | Adenine | 81.8 | |
| 4,5-Diaminopyrimidine | Formic Acid | Purine | Not specified | |
| 5,6-Diamino-1,3-dimethyluracil | Substituted Aldehydes | 8-Substituted Xanthines | Good | [2] |
| 5,6-Diaminouracil | Triethyl orthoformate | Substituted Xanthine | Not specified | [2] |
Spectroscopic Data of Key Intermediates
Characterization of intermediates is crucial for monitoring the progress of the reaction and confirming the proposed mechanism. While comprehensive spectral data is often compound-specific, here is a summary of available information for key classes of intermediates.
| Intermediate | Spectroscopic Data |
| 5-Nitroso-2,4,6-triaminopyrimidine | IR and Mass spectrometry data are available from commercial suppliers. |
| 2,4,5,6-Tetraaminopyrimidine | 13C NMR spectral data is available from commercial suppliers. |
| 5-Amino-4,6-dichloropyrimidine | 1H NMR, 13C NMR, and IR spectra are available in public databases such as the NIST WebBook and PubChem.[3][4] |
Note: Researchers should consult chemical databases and spectroscopic libraries for detailed spectral information on specific intermediates relevant to their synthesis.
Conclusion
The Traube purine synthesis is a robust and enduring method for the construction of the purine ring system. Its continued application in medicinal chemistry and drug development is a testament to its utility and versatility. By understanding the detailed mechanism and having access to reliable experimental protocols, researchers can effectively utilize this powerful synthetic tool to create novel purine derivatives with a wide range of potential therapeutic applications.
References
Application Notes and Protocols: 4,5,6-Triaminopyrimidine Sulfate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,5,6-triaminopyrimidine sulfate as a foundational building block in the synthesis of a diverse range of heterocyclic compounds. This versatile reagent is a key precursor for the construction of biologically significant scaffolds, including pteridines, purines, and other fused pyrimidine systems, which are integral to the development of novel therapeutic agents and agricultural chemicals.
Synthesis of Pteridines
The condensation of this compound with 1,2-dicarbonyl compounds is a robust and widely employed method for the synthesis of the pteridine core, known as the Gabriel-Isay synthesis. The regioselectivity of this reaction can often be controlled by adjusting the reaction pH. Pteridine derivatives are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This protocol details the synthesis of 2,4-diamino-6-hydroxymethylpteridine, a key intermediate in the synthesis of antifolate drugs.
Materials:
-
2,4,5,6-Tetraaminopyrimidine dihydrochloride (can be prepared from this compound)
-
Deionized water
-
50% Sodium hydroxide solution
-
Dihydroxyacetone
-
Sodium chloride
-
Ethanol
Procedure:
-
Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of deionized water.
-
Adjust the pH of the solution to 2.5 using a 50% sodium hydroxide solution.
-
While introducing a stream of oxygen (air), slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water over a period of 12 hours. Maintain the reaction temperature between 5°C and 8°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 12 hours at the same temperature.
-
To precipitate the product, add 200 g of sodium chloride and cool the mixture to 5°C.
-
Collect the precipitate by filtration.
-
Wash the filter cake with cold water and then with ethanol.
-
Dry the product to obtain 2,4-diamino-6-hydroxymethylpteridine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95.5 g | Benchchem |
| Purity | 96% | Benchchem |
Synthetic Workflow for Pteridine Synthesis
Caption: General workflow for pteridine synthesis.
Synthesis of Purines
The Traube purine synthesis is a classical and effective method for the construction of the purine ring system from 4,5-diaminopyrimidines. This involves the reaction of the diaminopyrimidine with a one-carbon source, such as formamide or formic acid, to form the imidazole ring fused to the pyrimidine core. Purines are fundamental components of nucleic acids and coenzymes, and their derivatives are widely explored as therapeutic agents.
Experimental Protocol: Synthesis of Adenine
This protocol describes the synthesis of adenine from 4,5,6-triaminopyrimidine.
Materials:
-
4,5,6-Triaminopyrimidine
-
Formamide
-
Deionized water
-
Activated carbon
Procedure:
-
In a 1000 mL reaction flask, combine 90 g of 4,5,6-triaminopyrimidine and 10 mL of formamide.
-
Heat the reaction mixture to 140-150°C for 4 hours.
-
After the reaction is complete, cool the mixture to 15-25°C to induce crystallization.
-
Filter the crude product and rinse with formamide, followed by a water wash to obtain the crude adenine.
-
For purification, recrystallize the crude product from water with activated carbon for decolorization.
-
Filter the hot solution to remove the activated carbon and allow the filtrate to cool, yielding white crystalline adenine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 79.5 g (81.8%) | ChemicalBook[1] |
| Purity (HPLC) | 99.9% | ChemicalBook[1] |
Synthetic Workflow for Traube Purine Synthesis
Caption: Traube synthesis for purine derivatives.
Synthesis of Other Fused Pyrimidine Systems
The versatile reactivity of the amino groups in this compound allows for its use in the synthesis of a variety of other fused heterocyclic systems, which are of interest in medicinal chemistry.
a) Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are known for their biological activities, including anticancer and antimicrobial effects. Their synthesis can be achieved by reacting a 4,5-diaminopyrimidine with a hydrazine derivative.
b) Triazolo[4,5-d]pyrimidines (8-Azapurines)
8-Azapurines are purine analogs with a nitrogen atom at the 8-position. They have been investigated for their potential as anticancer and antiviral agents. A common synthetic route involves the diazotization of a 5-amino group of a 4,5,6-triaminopyrimidine followed by cyclization.
c) Thiazolo[5,4-d]pyrimidines
Thiazolo[5,4-d]pyrimidines are another class of fused heterocycles with diverse biological activities. Their synthesis can be approached by reacting a diaminopyrimidine with a sulfur-containing reagent like carbon disulfide.
Biological Significance and Signaling Pathways
Dihydrofolate Reductase (DHFR) Inhibition by Pteridine Derivatives
Many pteridine derivatives synthesized from this compound exhibit their anticancer effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division. By inhibiting DHFR, these pteridine-based drugs deplete the cellular pool of THF, leading to the inhibition of DNA synthesis and ultimately cell death in rapidly proliferating cancer cells.[2]
Folate Metabolism and DHFR Inhibition Pathway
Caption: DHFR inhibition by pteridine derivatives.
References
Application Notes and Protocols for Enzymatic Assays Involving 4,5,6-Triaminopyrimidine Sulfate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for enzymatic assays to evaluate the inhibitory potential of 4,5,6-triaminopyrimidine sulfate and its derivatives against key enzymes implicated in inflammation and cellular redox regulation. The provided methodologies for Caspase-1, PI3Kδ, and Glutathione Reductase assays are intended to guide researchers in the screening and characterization of novel therapeutic candidates.
Introduction to 4,5,6-Triaminopyrimidine Derivatives in Enzyme Inhibition
This compound is a versatile scaffold used in the synthesis of various biologically active molecules, including potential inhibitors of key enzymes in cellular signaling pathways. Its derivatives have shown promise in the development of novel therapeutics for inflammatory diseases and cancer. This document outlines protocols to assess the inhibitory activity of such derivatives against Caspase-1, Phosphoinositide 3-kinase delta (PI3Kδ), and Glutathione Reductase.
Caspase-1 Inhibition Assay
Caspase-1 is a critical enzyme in the inflammatory response, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1] Inhibition of Caspase-1 is a key target for anti-inflammatory drug development. Triaminopyrimidine derivatives have been identified as potent, allosteric inhibitors of this enzyme.[1]
Signaling Pathway
Experimental Workflow
Protocol: Fluorometric Caspase-1 Inhibition Assay
This protocol is adapted from studies on triaminopyrimidine inhibitors of caspase-1.[1]
Materials:
-
Recombinant human Caspase-1
-
Assay Buffer: 50 mM HEPES, 10 mM NaCl, 0.1% CHAPS, 10% glycerol, 1 mM EDTA, pH 7.4
-
Fluorogenic Substrate: Ac-WEHD-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid α-(4-methyl-coumaryl-7-amide))
-
Dithiothreitol (DTT)
-
This compound derivatives (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the assay buffer and substrate solution.
-
Activate Caspase-1 by incubating with 10 mM DTT for 15 minutes at 37°C.
-
In the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 2 µL of the triaminopyrimidine derivative solution at various concentrations (typically in a series of dilutions). For the control, add 2 µL of DMSO.
-
Add 25 µL of activated Caspase-1 solution (final concentration ~5 nM) to each well.
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 23 µL of the fluorogenic substrate Ac-WEHD-AMC (final concentration 10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data: Caspase-1 Inhibition by Triaminopyrimidine Derivatives
| Compound ID | Linker | R Group | IC50 (nM)[1] |
| AE-2-21 | Methylene | o-tolyl | 18 |
| AE-2-48 | Ethylene | 4-trifluoromethylphenyl | 13 |
| CA-1-11 | Amide | Maleimide | 144 |
| EM-1-10 | Amide | α-chloro amide | 134 |
PI3Kδ Inhibition Assay
PI3Kδ is a lipid kinase primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling.[2] Its inhibition is a therapeutic strategy for certain leukemias and lymphomas. 2,4,6-Triaminopyrimidine has been identified as a novel hinge-binder for PI3Kδ, suggesting its potential as a scaffold for selective inhibitors.[2]
Signaling Pathway
Experimental Workflow
Protocol: ADP-Glo™ Kinase Assay for PI3Kδ Inhibition
This protocol is based on a method used for screening pyrimidine-based PI3Kδ inhibitors.
Materials:
-
Recombinant human PI3Kδ
-
Kinase Assay Buffer: 50 mM HEPES, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA, 2 mM DTT, pH 7.5
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white microplate
-
Luminometer
Procedure:
-
Prepare the kinase assay buffer and substrate solutions.
-
In the wells of a 384-well plate, add 2.5 µL of the triaminopyrimidine derivative solution at various concentrations. For the control, add 2.5 µL of DMSO.
-
Add 2.5 µL of PI3Kδ enzyme and 2.5 µL of PIP2 substrate solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of ADP produced, and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Quantitative Data: PI3Kδ Inhibition by Pyrimidine Derivatives
| Compound Class | Example Compound | PI3Kδ IC50 (nM) |
| Pyrido[3,2-d]pyrimidine | Compound A7 | Subnanomolar |
| Pyrazolo[1,5-a]pyrimidine | CPL302415 | 18 |
| Thienopyrimidine | Compound 18 | Single-digit nanomolar |
Glutathione Reductase Inhibition Assay
Glutathione Reductase (GR) is a key enzyme in maintaining the cellular redox balance by reducing oxidized glutathione (GSSG) to reduced glutathione (GSH). Inhibition of GR can lead to oxidative stress and is a potential strategy in cancer therapy. Certain pyrimidine derivatives have been shown to inhibit GR activity.[3]
Cellular Role
Experimental Workflow
Protocol: Spectrophotometric Glutathione Reductase Inhibition Assay
This protocol is a standard method for measuring GR activity and can be adapted for inhibitor screening.[4]
Materials:
-
Glutathione Reductase (from a suitable source, e.g., yeast or human erythrocytes)
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.6, containing 3.4 mM EDTA
-
GSSG (Oxidized Glutathione) solution
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form) solution
-
This compound derivatives (dissolved in a suitable solvent)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Cuvettes or 96-well UV-transparent plate
Procedure:
-
Prepare the assay buffer, GSSG, and NADPH solutions.
-
Set the spectrophotometer to 340 nm and equilibrate to 25°C.
-
In a cuvette, mix 1.5 mL of assay buffer, 0.1 mL of GSSG solution, and the desired volume of the inhibitor solution. Add deionized water to a final volume of 2.9 mL. For the control, add the solvent used for the inhibitor.
-
Equilibrate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of NADPH solution and mix immediately.
-
Record the decrease in absorbance at 340 nm for 5 minutes. The rate of decrease in absorbance is proportional to the GR activity.
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot (using the molar extinction coefficient of NADPH at 340 nm, which is 6.22 x 10³ M⁻¹cm⁻¹).
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
To determine the mechanism of inhibition, perform kinetic studies by varying the concentration of one substrate (GSSG or NADPH) while keeping the other constant at different fixed concentrations of the inhibitor. Plot the data using Lineweaver-Burk plots to determine the inhibition type and calculate the Ki value.[3]
Quantitative Data: Glutathione Reductase Inhibition by Pyrimidine Derivatives
The following data for various pyrimidine derivatives demonstrate the potential for this class of compounds to inhibit Glutathione Reductase.[3]
| Compound | IC50 (µM)[3] | Ki (µM)[3] | Inhibition Type[3] |
| Pyrimidine | 0.968 | 2.984 | - |
| 4-amino-2-chloropyrimidine | 0.377 | 1.847 | - |
| 4-amino-6-chloropyrimidine | 0.374 | 1.269 | - |
| 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979 | Noncompetitive |
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the investigation of this compound derivatives as potential enzyme inhibitors. The detailed methodologies for Caspase-1, PI3Kδ, and Glutathione Reductase assays, along with the structured data tables and pathway diagrams, offer valuable resources for researchers in the field of drug discovery and development. These assays can be employed for initial screening, determination of potency (IC50), and elucidation of the mechanism of inhibition, thereby facilitating the identification and characterization of novel therapeutic agents.
References
- 1. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 4,5,6-Triaminopyrimidine Sulfate in Agrochemical Formulation
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
4,5,6-Triaminopyrimidine sulfate is a versatile chemical intermediate recognized for its significant role in the synthesis of a wide array of biologically active molecules.[1] In the agrochemical sector, pyrimidine derivatives are a cornerstone in the development of modern pesticides, including herbicides, fungicides, and insecticides, owing to their high efficacy and broad-spectrum activity.[2][3] This document provides detailed application notes and protocols for the utilization of this compound as a key building block in the synthesis of agrochemicals, with a focus on its role as a precursor to active ingredients. While not typically used as a standalone active ingredient, its structural scaffold is integral to the functionality of numerous commercial and developmental agrochemical products.
Role in Agrochemical Synthesis
This compound primarily serves as a precursor in the synthesis of more complex active ingredients. Its amino groups provide reactive sites for the construction of various heterocyclic ring systems and for the attachment of different functional groups, which are crucial for the biological activity of the final product. A prominent application is in the synthesis of certain classes of herbicides and fungicides.[4]
Key Applications as a Synthetic Intermediate:
-
Herbicide Synthesis: The pyrimidine core is a key feature in several classes of herbicides. This compound can be a starting point for the synthesis of compounds that target specific biological pathways in weeds.
-
Fungicide Development: Pyrimidine-based fungicides are known to be effective against a range of plant pathogens. The triaminopyrimidine structure can be elaborated to create novel fungicides with specific modes of action.[5]
-
Plant Growth Regulators: Derivatives of pyrimidine have been shown to influence plant growth and development, suggesting a role for this compound in the synthesis of novel plant growth regulators.[1]
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 49721-45-1 | [6] |
| Molecular Formula | C₄H₇N₅·H₂SO₄ | [6] |
| Molecular Weight | 223.21 g/mol | [6] |
| Appearance | White to light brown solid | [7] |
| Purity | ≥98% | [1] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of agrochemical active ingredients using this compound as a key intermediate.
Protocol 1: Synthesis of a Hypothetical Pyrimidine-Based Herbicide Intermediate
This protocol outlines a representative synthesis of a substituted pyrimidine, which could serve as a core structure for a herbicidal compound.
Objective: To synthesize a functionalized pyrimidine derivative from 4,5,6-Triaminopyrimidine.
Materials:
-
4,5,6-Triaminopyrimidine
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
An electrophilic reagent (e.g., an acyl chloride or sulfonyl chloride)
-
A non-nucleophilic base (e.g., Triethylamine - TEA)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for characterization (e.g., NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 1 equivalent of 4,5,6-Triaminopyrimidine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add 1.1 equivalents of the non-nucleophilic base to the reaction mixture and stir for 15 minutes at room temperature.
-
Addition of Electrophile: Slowly add 1 equivalent of the electrophilic reagent to the stirred solution. An exothermic reaction may be observed; maintain the temperature with a cooling bath if necessary.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Characterization: Characterize the purified product using analytical techniques to confirm its structure and purity.
Protocol 2: General Formulation of a Wettable Powder (WP) Agrochemical
This protocol describes the general steps to formulate a synthesized pyrimidine-based active ingredient (AI) into a wettable powder.
Objective: To prepare a stable and effective wettable powder formulation of a pyrimidine-based agrochemical.
Materials:
-
Synthesized pyrimidine-based Active Ingredient (AI)
-
Wetting agent (e.g., sodium dodecyl sulfate)
-
Dispersing agent (e.g., lignosulfonate)
-
Inert carrier (e.g., kaolin clay or silica)
-
Air-jet mill or similar grinding equipment
-
Blender
Procedure:
-
Pre-milling: Roughly grind the crystalline AI to a smaller particle size.
-
Blending: In a blender, combine the AI, wetting agent, dispersing agent, and inert carrier in the desired proportions (a typical formulation might contain 50-80% AI). Blend until a homogenous mixture is obtained.
-
Milling: Pass the blended powder through an air-jet mill to achieve a fine particle size (typically <10 µm). This is crucial for good suspension and coverage upon application.
-
Quality Control: Test the final product for properties such as suspensibility, wettability, and particle size distribution to ensure it meets the required specifications.
-
Packaging: Package the final wettable powder in moisture-proof containers.
Visualization of Workflows and Pathways
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a pyrimidine-based agrochemical starting from a simple precursor to the final active ingredient.
Caption: Generalized workflow for agrochemical synthesis.
Logical Relationship in Formulation Development
The following diagram illustrates the key considerations and their logical relationships in the development of an agrochemical formulation.
Caption: Key factors in agrochemical formulation.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a new generation of agrochemicals. Its inherent chemical reactivity allows for the creation of diverse molecular structures with a wide range of biological activities. The protocols and workflows presented here provide a foundational understanding for researchers and professionals in the field of agrochemical development to explore the potential of this important building block in creating innovative and effective crop protection solutions. Further research into the derivatization of this compound is likely to yield novel compounds with enhanced efficacy and improved environmental profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Substituted Purines from 4,5,6-Triaminopyrimidine Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted purines, a core scaffold in many biologically active molecules, starting from the readily available precursor, 4,5,6-triaminopyrimidine sulfate. The primary synthetic strategy discussed is the Traube purine synthesis, a versatile and widely used method for constructing the purine ring system.
Introduction to Purine Synthesis from this compound
The Traube purine synthesis is a classical and highly effective method for the preparation of purines from 4,5-diaminopyrimidines.[1][2] In the context of using this compound as the starting material, the 4- and 5-amino groups of the pyrimidine ring react with a one-carbon synthon to form the imidazole portion of the purine ring system. This cyclization reaction is a key step in the synthesis of a diverse range of purine derivatives, which are of significant interest in medicinal chemistry due to their wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3]
The choice of the one-carbon synthon directly dictates the substituent at the 8-position of the resulting purine. This allows for the introduction of a variety of functional groups, leading to the generation of libraries of substituted purines for drug discovery and development. This document outlines protocols for the synthesis of 8-substituted purines using three major classes of cyclizing agents: carboxylic acids, aldehydes, and orthoesters.
Data Presentation: Summary of Synthetic Routes
The following table summarizes the different synthetic routes to achieve 8-substituted 2,6-diaminopurines from this compound.
| 8-Substituent (R) | Cyclizing Agent | Typical Reaction Conditions | Product | Reported Yield Range |
| H | Formic Acid | Reflux | 2,6-Diaminopurine | 65-75%[1] |
| H | Triethyl Orthoformate | Heating | 2,6-Diaminopurine | Moderate to Good |
| Alkyl | Aliphatic Carboxylic Acid | High temperature, neat or in a high-boiling solvent | 8-Alkyl-2,6-diaminopurine | Varies |
| Aryl | Aromatic Aldehyde | Oxidative conditions (e.g., air, FeCl₃, Cu(OAc)₂) | 8-Aryl-2,6-diaminopurine | 64-98% (for related systems)[3] |
Mandatory Visualization: Synthetic Workflow
The general synthetic workflow for the preparation of 8-substituted 2,6-diaminopurines from this compound via the Traube synthesis is depicted below.
Caption: General workflow for the Traube purine synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of 8-substituted purines from this compound.
Protocol 1: Synthesis of 2,6-Diaminopurine (8-H-purine)
This protocol describes the synthesis of the parent 2,6-diaminopurine using formic acid as the cyclizing agent.
Materials:
-
This compound
-
90% Formic acid
-
Concentrated ammonium hydroxide
-
Activated charcoal
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (e.g., 10 g, 0.042 mol) in 90% formic acid (e.g., 60 mL).
-
Heat the mixture to reflux and maintain reflux for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and evaporate the formic acid under reduced pressure.
-
Dissolve the residue in a minimal amount of hot deionized water.
-
Add concentrated ammonium hydroxide dropwise until the solution is alkaline to precipitate the crude product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by filtration and wash with cold deionized water.
-
For purification, dissolve the crude product in a minimal amount of hot dilute ammonium hydroxide, add a small amount of activated charcoal, and heat for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified 2,6-diaminopurine crystals by filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Expected Yield: 65-75%[1]
Protocol 2: Synthesis of 8-Aryl-2,6-diaminopurines
This protocol outlines a general procedure for the synthesis of 8-aryl-substituted 2,6-diaminopurines using aromatic aldehydes as the cyclizing agent under oxidative conditions.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Solvent (e.g., dimethylformamide (DMF), ethanol)
-
Oxidizing agent (e.g., Iron(III) chloride (FeCl₃) or Copper(II) acetate (Cu(OAc)₂), or exposure to air)
-
Base (e.g., triethylamine, sodium acetate)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
To a solution of 4,5,6-triaminopyrimidine (prepared by neutralizing the sulfate salt with a suitable base like NaOH or NaHCO₃ and extracting, or used in situ) in a suitable solvent such as DMF or ethanol, add the aromatic aldehyde (1.0-1.2 equivalents).
-
Add the oxidizing agent (e.g., 1.1 equivalents of FeCl₃).
-
Heat the reaction mixture to reflux for a period of 2-6 hours, or until TLC analysis indicates the consumption of the starting material. In some cases, bubbling air through the reaction mixture can serve as the oxidant.
-
After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) or by column chromatography on silica gel.
Expected Yield: Yields can vary widely depending on the specific aldehyde and reaction conditions but can be in the range of 64-98% for analogous systems.[3]
Caption: Key components for 8-aryl-purine synthesis.
Protocol 3: Synthesis of 8-Alkyl-2,6-diaminopurines
This protocol provides a general method for the synthesis of 8-alkyl-substituted 2,6-diaminopurines using aliphatic carboxylic acids as the cyclizing agent.
Materials:
-
This compound
-
Aliphatic carboxylic acid (e.g., acetic acid, propionic acid) or its anhydride
-
High-boiling solvent (optional, e.g., N,N-dimethylformamide, diphenyl ether)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Mix this compound with an excess of the aliphatic carboxylic acid (e.g., 5-10 equivalents). Alternatively, the corresponding acid anhydride can be used.
-
Heat the mixture to a high temperature (typically 150-200 °C) with stirring. The reaction can be performed neat or in a high-boiling solvent.
-
Maintain the temperature for several hours (4-24 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, add a suitable solvent like ethanol or water to the residue and stir.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
Expected Yield: Yields are generally moderate to good, depending on the carboxylic acid used and the reaction conditions.
Conclusion
The Traube purine synthesis offers a robust and versatile platform for the synthesis of a wide variety of 8-substituted 2,6-diaminopurines from this compound. By carefully selecting the cyclizing agent—be it formic acid for the unsubstituted purine, an aromatic aldehyde for 8-aryl derivatives, or a carboxylic acid for 8-alkyl analogs—researchers can readily access a diverse chemical space for applications in drug discovery and chemical biology. The protocols provided herein serve as a foundational guide for the practical implementation of these synthetic transformations. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
Troubleshooting & Optimization
Technical Support Center: Traube Purine Synthesis with 4,5,6-Triaminopyrimidine Sulfate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and protocols for the Traube purine synthesis when using 4,5,6-Triaminopyrimidine sulfate.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Question: My reaction yield is very low or I've isolated no purine product. What are the common causes?
Answer: Low to no yield is a frequent issue that can stem from several factors:
-
Incomplete Cyclization: The reaction may have stalled at the intermediate formylation step without proceeding to the final ring-closure.[1][2][3] This is often due to insufficient heating (temperature or duration) or the presence of excess water in the reaction medium, which can hinder the dehydration necessary for cyclization.
-
Starting Material Quality: The purity of this compound is critical. Impurities can lead to the formation of unexpected side products and consume reactants, thereby lowering the yield of the desired purine.[1][3] It is also highly susceptible to oxidation due to the electron-rich nature of the aminopyrimidine ring. Ensure the starting material is pure and has been stored properly under an inert atmosphere.
-
Suboptimal Reagent Concentration: The concentration of the cyclizing agent (e.g., formic acid) is important. While it often serves as both the reagent and solvent, using an older bottle where the concentration has changed (e.g., absorbed water) can affect the reaction outcome.
Question: I've isolated a product, but it's not my target purine. What could it be?
Answer: The most common side product is the N-formylated intermediate, where one or more of the amino groups on the pyrimidine have reacted with the formic acid, but the second ring has not closed. You can often identify this intermediate by mass spectrometry (mass of starting material + 28 Da for each formyl group) or NMR spectroscopy.
Question: How can I drive the reaction towards complete cyclization and avoid the formylated intermediate?
Answer: To ensure complete cyclization, consider the following:
-
Higher Temperatures: Refluxing at a higher temperature can provide the necessary activation energy for the dehydration and ring-closure step. The Traube synthesis often requires heating at temperatures from 100°C up to 210°C.[4]
-
Anhydrous Conditions: Use high-purity, low-water content formic acid (e.g., 98-100%).[4] If using other solvents, ensure they are thoroughly dried.
-
Use of Dehydrating Agents: In some variations of the synthesis, adding a dehydrating agent or using reagents like diethoxymethyl acetate can facilitate the cyclization.
Question: What are the best methods for purifying the final purine product?
Answer: Purine purification strategies depend on the specific properties of your synthesized molecule.
-
Crystallization: Many purines are crystalline solids and can be purified effectively by recrystallization from an appropriate solvent. This is often the most efficient method for removing minor impurities.
-
Column Chromatography: For more difficult separations, column chromatography is effective.[5]
-
Normal Phase (Silica Gel): A mobile phase of dichloromethane and methanol is commonly used for moderately polar purines.[5]
-
Reversed-Phase (C18): For more polar purines, C18 columns with water/acetonitrile or water/methanol gradients are suitable. Adding a modifier like formic acid or TFA can improve peak shape.[5]
-
Quantitative Data Summary
The yield of the Traube synthesis is highly dependent on the specific substrate and reaction conditions. The following table provides representative data for purine synthesis from aminopyrimidine precursors.
| Precursor | Cyclizing Agent | Product | Reported Yield (%) | Reference |
| 2,5,6-Triaminopyrimidin-4-ol | 90% Formic Acid | Guanine | 65-75% | [4] |
| Pyrimidine-4,5-diamine | 98-100% Formic Acid | Purine | ~71% | [4] |
Note: Specific yield data for this compound was not available in the reviewed literature, but the values for structurally similar precursors are provided as a general benchmark.
Generalized Experimental Protocol
This protocol describes a general method for the Traube synthesis of a generic purine from this compound using formic acid.
Materials:
-
This compound
-
98-100% Formic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Carefully add an excess of 98-100% formic acid to the flask. The formic acid typically serves as both the reactant and the solvent. A common ratio is 10-20 mL of formic acid per gram of pyrimidine.
-
Heating and Reflux: Heat the reaction mixture under reflux. The required temperature and time can vary significantly (e.g., 4-5 hours) depending on the specific purine being synthesized.[4] Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the excess formic acid under reduced pressure.
-
The crude residue can then be taken up in a suitable solvent (e.g., water or dilute base) for purification.
-
-
Purification:
-
The crude product is often precipitated by adjusting the pH. For example, dissolving the residue in acid and precipitating by adding a base like aqueous ammonia is a common technique.[4]
-
If necessary, decolorize the solution with activated charcoal.
-
Further purify the solid product by recrystallization or column chromatography as described in the FAQ section.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Traube purine synthesis.
Caption: General workflow for Traube purine synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical flowchart for diagnosing and solving the common issue of low product yield.
Caption: Troubleshooting flowchart for low yield in Traube synthesis.
References
Technical Support Center: Optimizing Purine Synthesis from 4,5,6-Triaminopyrimidine Sulfate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield of purine synthesis from 4,5,6-Triaminopyrimidine sulfate and related precursors.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing purines from this compound?
A1: The most versatile and widely used method is the Traube purine synthesis.[1] This process involves the construction of the imidazole ring onto the pyrimidine core by reacting a 4,5-diaminopyrimidine with a one-carbon donor, typically formic acid or its derivatives, to achieve cyclization.[1]
Q2: Which reagents are commonly used for the cyclization step in the Traube synthesis?
A2: A variety of one-carbon donors can be used for the cyclization. Common reagents include:
-
Formic acid: Often used in excess and heated under reflux.[1]
-
Formamide: Can be used at high temperatures (e.g., 170-180°C) and acts as both the reagent and solvent.
-
Diethoxymethyl acetate: Another effective cyclizing reagent.[1]
-
Dithioformic acid: May be superior to formic acid in certain cases, especially when dealing with substrates prone to side reactions, though the reaction may still be incomplete.[1]
Q3: How do reaction conditions impact the final yield?
A3: Reaction kinetics play a crucial role in maximizing yield.[2] Key parameters to optimize include:
-
Temperature: Higher temperatures generally accelerate the reaction but can also lead to degradation or side-product formation. For example, synthesis with formic acid may involve refluxing for 4-5 hours, while using formamide can require heating up to 180°C.[1]
-
Reaction Time: Sufficient time is required for the reaction to go to completion. Monitoring the reaction progress using techniques like TLC or HPLC is recommended.
-
Concentration: The concentration of reactants can influence reaction rates and the solubility of intermediates and products.[2]
-
pH: For the preparation of the starting material, 2,4,5,6-tetraaminopyrimidine sulfate, pH control is critical during the reduction and precipitation steps.[3]
Q4: What are potential side reactions or byproducts to be aware of?
A4: Depending on the substituents on the pyrimidine ring and the reaction conditions, side reactions can occur. For instance, with pyrimidine-6-thiols, there is a risk of forming thiazolo[5,4-d]pyrimidines instead of the desired purine.[1] The initial acylation during the Traube synthesis typically occurs at the 5-amino group, but the presence of other reactive groups can lead to alternative cyclization pathways.[1]
Q5: What are the best practices for purifying the final purine product to maximize recovery?
A5: Effective purification is essential for both high purity and yield.[2] Common methods include:
-
Precipitation/Recrystallization: The crude product is often precipitated by adjusting the pH.[1][3] This can be followed by recrystallization from a suitable solvent to remove impurities.
-
Decolorization: Using activated charcoal can remove colored impurities.[1]
-
Filtration and Drying: Efficiently isolating and drying the product, for instance using an Agitated Nutsche Filter Dryer (ANFD), can minimize product loss compared to conventional methods like Büchner filtration and oven drying.[2]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Cyclization | The reaction may not have reached completion. Solution: Increase the reaction time or temperature, monitoring the reaction progress via TLC or HPLC. Consider using a more reactive cyclizing agent like dithioformic acid if formic acid proves inefficient.[1] |
| Degradation of Starting Material | 4,5,6-Triaminopyrimidine and its salts can be susceptible to oxidation and degradation, especially in solution. Solution: Ensure the starting material is of high purity and stored correctly. Use fresh solutions and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Poor Quality of Reagents | Impurities in solvents or reagents can inhibit the reaction. Solution: Use high-purity, anhydrous solvents and reagents. Ensure formic acid is of high concentration (e.g., 90-100%).[1] |
| Suboptimal Work-up Procedure | The product may be lost during extraction or isolation. Solution: Carefully optimize the pH for precipitation. Ensure complete precipitation by cooling the mixture (e.g., to 0-10°C) before filtration.[3] Minimize transfers between vessels to avoid mechanical losses.[2] |
Problem: Product is Impure or Contaminated with Byproducts
| Possible Cause | Recommended Solution |
| Formation of Side Products | The reaction conditions may favor alternative reaction pathways. Solution: Lower the reaction temperature to improve selectivity. Investigate different cyclizing agents that may offer better regioselectivity.[1] |
| Incomplete Removal of Starting Material | The purification process may not be sufficient to remove unreacted this compound. Solution: Optimize the recrystallization process by testing different solvent systems. Consider using column chromatography for difficult separations. |
| Presence of Colored Impurities | These are often degradation products. Solution: Dissolve the crude product and treat the solution with activated charcoal before recrystallization or precipitation to adsorb colored impurities.[1] |
Quantitative Data on Purine Synthesis
The following table summarizes yields reported for relevant purine synthesis reactions.
| Starting Pyrimidine | Cyclizing Reagent/Conditions | Product | Reported Yield | Reference |
| 2,5,6-Triaminopyrimidin-4-ol | 90% Formic Acid, Reflux 4-5h | Guanine | 65-75% | [1] |
| 2,4,5-Triamino-6-hydroxy pyrimidine sulphate | Formamide, 170-180°C for 2h | Guanine | ~70% (for preceding step) | |
| Pyrimidine-4,5-diamine | 98-100% Formic Acid, 210°C | Purine | 71% | [1] |
| 4,6-Diamino-5-nitrosopyrimidine | H₂, 5% Pd/C, Methanol | 4,5,6-Triaminopyrimidine | 95% | [5] |
Experimental Protocols
Protocol: Traube Synthesis of Guanine from 2,4,5-Triamino-6-hydroxypyrimidine Sulphate
This protocol is adapted from established methodologies for synthesizing guanine.
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine sulphate
-
Formamide
-
Oil bath
-
One-liter flask with condenser
-
Filtration apparatus
Procedure:
-
Combine 50 g of 2,4,5-Triamino-6-hydroxypyrimidine sulphate and 250 mL of formamide in a one-liter flask equipped with a condenser.
-
Heat the flask in an oil bath to approximately 170-180°C.
-
Maintain this temperature and stir the reaction mixture for 2 hours.
-
After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. The guanine product will precipitate out of the solution.
-
Filter the cooled mixture to collect the crude guanine precipitate.
-
Wash the precipitate with distilled water and ethanol to remove residual formamide and other soluble impurities.
-
Dry the final product thoroughly.
Visualizations
Caption: General workflow for purine synthesis via the Traube reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: The Traube synthesis pathway from pyrimidine to purine.
References
Technical Support Center: Purification of Products from 4,5,6-Triaminopyrimidine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying synthesized products derived from 4,5,6-triaminopyrimidine sulfate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying products synthesized from the highly polar this compound?
A1: The main difficulties arise from the high polarity of the starting material and many of its derivatives. This can lead to several issues, including:
-
Poor retention and peak tailing in standard reverse-phase chromatography.[1]
-
High solubility in polar solvents, making crystallization difficult.[1]
-
Strong interactions with polar stationary phases like silica gel, which can complicate elution during column chromatography.
-
The presence of inorganic salts (like sulfates) from the starting material or synthesis steps, which need to be efficiently removed.[2]
Q2: Which purification techniques are most effective for derivatives of this compound?
A2: The choice of technique depends on the specific derivative's properties and the nature of the impurities. Commonly successful methods include:
-
Recrystallization: A cost-effective first-line technique for solid compounds, especially for removing less soluble or trace impurities.[3][4]
-
Flash Column Chromatography: Widely used for separating the target compound from byproducts with different polarities.[3][5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique ideal for obtaining highly pure compounds, particularly for challenging separations.[3][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds that are poorly retained in reverse-phase systems.[1][7]
-
Solid-Phase Extraction (SPE): Useful for sample cleanup and removal of major classes of impurities.[3]
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[3] For pyrimidine derivatives, common solvents include ethanol, methanol, water, ethyl acetate, and mixtures thereof.[3][4] If a single solvent is not effective, a solvent/anti-solvent system (e.g., dissolving in hot ethanol and adding water until turbidity appears) can be employed.[4]
Q4: My polar pyrimidine derivative shows poor retention in reverse-phase HPLC. What can I do?
A4: To improve retention of polar analytes on a reverse-phase column, you can try several strategies:
-
Use a polar-endcapped column.[1]
-
Employ ion-pairing agents in the mobile phase to increase the analyte's affinity for the stationary phase.[1]
-
Switch to a HILIC column, which is specifically designed for retaining and separating highly polar compounds.[1][7]
-
Use a mobile phase with a lower organic solvent concentration or a weaker organic solvent.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound will not dissolve, even in hot solvent. | The solvent is not appropriate for your compound's polarity. | Try a different solvent or a solvent mixture. For a non-polar compound, if it's poorly soluble in hexane but soluble in ethyl acetate, dissolve it in a minimal amount of hot ethyl acetate and then slowly add hot hexane until the solution becomes cloudy.[4] |
| Product precipitates as an oil or amorphous solid. | The solution is supersaturated, or the cooling rate is too fast.[4] | Ensure the cooling process is slow. Let the flask cool to room temperature on the bench before moving it to an ice bath. Seeding the solution with a pure crystal of the compound can also promote proper crystal formation.[4] |
| Significant impurities remain after recrystallization. | Impurities have a similar solubility profile to the target compound. | Perform a second recrystallization with a different solvent system. If impurities persist, column chromatography is the recommended next step.[4] |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used for dissolution or washing. | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation between the product and an impurity. | The chosen eluent system has insufficient selectivity. | Optimize the solvent system using Thin-Layer Chromatography (TLC) first. The ideal system should give your target compound an Rf value of approximately 0.2-0.4.[3] Try adding a small percentage of a third solvent (e.g., methanol in a dichloromethane eluent) to modify the polarity and improve separation. |
| The compound will not elute from the silica gel column. | The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica. | Gradually increase the polarity of the eluent. For very polar compounds, a common solvent system is a gradient of methanol in dichloromethane.[3] If the compound is basic, adding a small amount of triethylamine or ammonia to the eluent can help reduce interactions with the acidic silica gel. |
| The compound runs too quickly through the column (high Rf). | The eluent is too polar for the compound. | Decrease the polarity of the eluent system. For example, increase the percentage of a non-polar solvent like hexane in an ethyl acetate/hexane mixture.[3] |
| Streaking or tailing of bands on the column. | The sample was not loaded in a concentrated band, or the compound is interacting strongly with the stationary phase. | Dissolve the crude product in a minimal amount of the eluent or a stronger solvent for loading.[3] For less soluble compounds, adsorbing the material onto a small amount of silica gel before loading it onto the column can result in sharper bands. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture while stirring until the solid completely dissolves. Add more hot solvent in small portions if needed to achieve a clear solution.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them. This step should be done rapidly to prevent premature crystallization.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[1]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring the silica bed is compact and level.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[3]
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Quantitative Data Summary
The following table provides representative data for the purification of pyrimidine derivatives. Actual results will vary based on the specific compound, reaction scale, and purity of the crude material.
| Purification Method | Compound Type | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Reference |
| Recrystallization | Substituted Pyrimidinone | Not Specified | >99.5 | Good | [3] |
| Recrystallization | Bosentan | Not Specified | >99.8 | 70 | [3] |
| Flash Chromatography | General Pyrimidine | ~85-95 | >98 | ~70-90 | [3][5] |
| Prep-HPLC | Polar Pyrimidine | ~90 | >99.9 | ~60-85 | [3][6] |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for purifying products from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 4,5,6-Triaminopyrimidine Sulfate in Synthetic Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6-Triaminopyrimidine Sulfate. The information provided addresses common issues encountered during its use in chemical synthesis, focusing on the impact of impurities on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they arise?
A1: The most prevalent impurities in this compound typically originate from its synthesis, which commonly involves the reduction of a nitroso or nitro precursor. Key impurities include:
-
Unreacted Starting Materials: Residual amounts of precursors like 4,6-diamino-5-nitrosopyrimidine or 4,6-diamino-5-nitropyrimidine may be present if the reduction is incomplete.
-
Partially Reduced Intermediates: The reduction of a nitroso or nitro group proceeds through several stages. Incomplete reactions can lead to the presence of hydroxylamine intermediates (e.g., 4,5-diamino-6-hydroxylaminopyrimidine).
-
Oxidation Byproducts: Aminopyrimidines are susceptible to oxidation, which can lead to the formation of colored impurities, especially if not handled under an inert atmosphere.
-
Residual Catalysts: If catalytic hydrogenation is used for the reduction (e.g., with a Palladium catalyst), trace amounts of the metal may remain in the final product.[1]
-
Moisture: this compound can be hygroscopic, and water content is a common impurity.[1]
-
Sulfamate Impurities: Older synthesis methods for related aminopyrimidines have been known to produce sulfamate impurities.
Q2: My reaction with this compound is giving a low yield. What are the potential causes related to the starting material?
A2: A low yield in reactions involving this compound can often be traced back to the purity of the starting material. Several factors could be at play:
-
Lower Molar Equivalency: The presence of impurities means that the actual amount of the desired triaminopyrimidine is lower than what was weighed out, leading to an incorrect stoichiometric ratio in your reaction.
-
Inhibitory Effect of Impurities: Certain impurities can actively inhibit the desired reaction. For instance, residual metals from the synthesis of the triaminopyrimidine could interfere with downstream catalytic processes.
-
Side Reactions: Impurities can participate in competing side reactions, consuming your other reagents and reducing the yield of the intended product. For example, a reactive hydroxylamine impurity could react with an electrophile in your reaction mixture.
Q3: I am observing unexpected colored byproducts in my reaction. Could this be due to impurities in the this compound?
A3: Yes, the formation of colored byproducts is a strong indicator of impurities. The most likely culprits are:
-
Oxidized Aminopyrimidines: Aminopyrimidines are prone to oxidation, which can generate highly colored, often dark, impurities. This is exacerbated by exposure to air, especially at elevated temperatures or in certain solvents.
-
Nitroso Impurities: Unreacted 4,6-diamino-5-nitrosopyrimidine is often a colored compound and its presence, even in small amounts, can impart color to your reaction mixture and lead to colored side products. In the synthesis of pteridines, a common application for 4,5,6-triaminopyrimidine, the presence of the 5-nitroso precursor can lead to undesired side reactions and colored byproducts.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Impure this compound | Suggested Action |
| Low Reaction Yield | Presence of non-reactive impurities (e.g., moisture, sulfamate) reducing the effective concentration of the starting material. | Dry the this compound under vacuum before use. Perform a purity analysis (e.g., HPLC, NMR) to determine the exact purity and adjust the stoichiometry accordingly. |
| Reactive impurities (e.g., hydroxylamines) consuming reagents in side reactions. | Purify the this compound by recrystallization. | |
| Formation of Colored Byproducts | Oxidation of the aminopyrimidine. | Handle the this compound under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for the reaction. |
| Presence of unreacted 4,6-diamino-5-nitrosopyrimidine. | Purify the starting material to remove the nitroso impurity. | |
| Inconsistent Reaction Outcomes | Batch-to-batch variation in the purity of this compound. | Analyze each new batch of starting material for purity and impurity profile before use. |
| Difficulty in Product Purification | Presence of impurities with similar polarity to the desired product. | Optimize the purification method (e.g., change the solvent system for chromatography, try a different recrystallization solvent). |
| Catalyst Poisoning in Subsequent Steps | Residual metals (e.g., Palladium) from the synthesis of this compound. | If the triaminopyrimidine was synthesized in-house, ensure the purification process effectively removes the catalyst. If purchased, consider a purification step or use a scavenger resin to remove trace metals. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific impurities expected and the HPLC system used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% Phosphoric Acid.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm. For more detailed analysis, a mass spectrometer (MS) detector can be used.[3]
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). For related compounds, dissolving in dilute acid has been reported.[4]
Protocol 2: Recrystallization for Purification of this compound
This is a general procedure for the purification of this compound. The choice of solvent may need to be optimized.
-
Dissolve the impure this compound in a minimal amount of hot deionized water.
-
If the solution is colored, a small amount of activated carbon can be added.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a cold non-polar solvent (e.g., ethanol or diethyl ether) to aid in drying.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Formation pathways of common impurities in this compound synthesis.
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Impact of a nitroso impurity on pteridine synthesis.
References
- 1. 4,5,6-TRIAMINOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
identifying and characterizing byproducts in 4,5,6-Triaminopyrimidine sulfate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6-triaminopyrimidine sulfate reactions. The information provided is intended to help identify and characterize potential byproducts, ensuring the quality and purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation.
Q1: My final product of this compound has a yellow or orange tint. What could be the cause?
A1: A colored impurity is likely present. This is often due to the formation of azo or azoxy compounds, which are common byproducts in the reduction of aromatic nitro or nitroso compounds. Incomplete reduction of the 5-nitroso or 5-nitro group on the pyrimidine ring can lead to the formation of these colored species.
Troubleshooting:
-
Optimize Reduction Conditions: Ensure complete reduction by adjusting the reducing agent concentration, reaction time, and temperature.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product and intermediates.
-
Purification: Recrystallization of the final product can help remove colored impurities.
Q2: I am observing an unexpected peak in my HPLC analysis of the reaction mixture. How can I identify this byproduct?
A2: An unexpected peak in the HPLC chromatogram indicates the presence of an impurity. The identity of the byproduct will depend on the specific reaction conditions and starting materials. Common potential byproducts include:
-
Incompletely reduced intermediates: Such as 4,5-diamino-6-hydroxylaminopyrimidine.
-
Azo/Azoxy compounds: Formed from the condensation of the nitroso intermediate with an amino group or a partially reduced hydroxylamine.
-
Degradation products: 4,5,6-Triaminopyrimidine can be susceptible to oxidation and hydrolysis.
Troubleshooting and Identification Workflow:
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the molecular weight of the unknown impurity.
-
Tandem MS (MS/MS): Perform fragmentation analysis to gain structural information about the byproduct.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H and ¹³C) can provide definitive structural elucidation.
Q3: My reaction yield is consistently low. What are the potential side reactions consuming my starting material or product?
A3: Low yields can be attributed to several factors, including incomplete reaction, product degradation, or the formation of significant amounts of byproducts. A potential side reaction is the formation of polymeric materials. Patent literature for a similar compound, 2,4,5,6-tetraaminopyrimidine, suggests that the nitroso intermediate can form a "complex polymer form of a three-dimensional network of azo linkages"[1].
Troubleshooting:
-
Reaction Monitoring: Use HPLC or TLC to monitor the progress of the reaction and identify the point at which byproduct formation becomes significant.
-
Temperature Control: Maintain strict temperature control, as higher temperatures can promote side reactions and degradation.
-
pH Control: The pH of the reaction mixture can influence the stability of the starting materials and products, as well as the rate of side reactions.
Q4: I am using sodium dithionite as a reducing agent and see a highly polar impurity that is difficult to remove. What could it be?
A4: When using sodium dithionite for the reduction of nitroso compounds, the formation of sulfamate impurities has been reported in the synthesis of the related 2,4,5,6-tetraaminopyrimidine sulfate[2]. These highly polar impurities can be challenging to remove by standard crystallization.
Troubleshooting:
-
Alternative Reducing Agents: Consider using other reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or other chemical reducing agents like zinc dust in an acidic medium[2].
-
Purification: Specialized purification techniques, such as column chromatography with a polar stationary phase, may be necessary to remove sulfamate impurities.
Data Presentation: Potential Byproducts and their Characteristics
The following table summarizes potential byproducts in the synthesis of this compound, based on known side reactions of similar chemical transformations.
| Byproduct Name | Plausible Molecular Formula | Plausible Molecular Weight (Da) | Potential Method of Formation | Analytical Characterization Notes |
| 4,6-Diamino-5-hydroxylaminopyrimidine | C₄H₆N₆O | 154.13 | Incomplete reduction of 4,6-diamino-5-nitropyrimidine or 4,6-diamino-5-nitrosopyrimidine. | Appears as a more polar peak in RP-HPLC compared to the product. Can be identified by a corresponding M+H⁺ ion in LC-MS. |
| 5,5'-Azoxypyrimidine-4,4',6,6'-tetraamine | C₈H₁₀N₁₂O | 302.25 | Condensation of the 5-nitroso intermediate with the 5-hydroxylamine intermediate. | Often colored (yellow to orange). Will have a significantly higher molecular weight than the product in LC-MS analysis. |
| 5,5'-Azopyrimidine-4,4',6,6'-tetraamine | C₈H₁₀N₁₂ | 286.26 | Condensation of two molecules of the 5-nitroso intermediate followed by reduction, or reaction between the nitroso and amino groups. | Often colored (red to brown). Can be identified by its high molecular weight in LC-MS. |
| Polymeric Azo Compounds | Variable | Variable | Polymerization of the 5-nitroso intermediate.[1] | May appear as a broad, unresolved peak or baseline noise in HPLC. May precipitate from the reaction mixture. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is a starting point for the analysis of this compound and its potential impurities. Method optimization may be required based on the specific byproducts encountered.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Sample Preparation for LC-MS Analysis
For identification of unknown byproducts, coupling the HPLC to a mass spectrometer is crucial.
-
Prepare the sample as described in the HPLC-UV method.
-
Use a mobile phase compatible with mass spectrometry. Formic acid is a good choice as it is volatile. Avoid non-volatile buffers like phosphate.[3]
-
Set the mass spectrometer to scan a mass range appropriate for the expected byproducts (e.g., m/z 100-500).
-
Use an electrospray ionization (ESI) source in positive ion mode, as the amino groups on the pyrimidine ring are readily protonated.
-
For peaks of interest, perform tandem MS (MS/MS) to obtain fragmentation patterns, which can aid in structure elucidation.
Visualizations
Caption: Potential reaction pathways in the synthesis of 4,5,6-triaminopyrimidine.
Caption: Workflow for identifying and addressing unknown byproducts.
References
- 1. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 2. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 3. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Strategies to Minimize Byproduct Formation in Purine Synthesis
Welcome to the Technical Support Center for purine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, ensuring high yields and purity. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purine synthesis, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in purine synthesis and what are their general causes?
A1: Byproduct formation in purine synthesis is a frequent challenge. The most common undesired products arise from:
-
Lack of Regioselectivity: Alkylation or glycosylation at undesired nitrogen atoms, most commonly the N7-isomer when the N9-isomer is the target. This is due to the similar nucleophilicity of the N7 and N9 positions in the purine ring.
-
Incomplete Cyclization: In multi-step syntheses like the Traube synthesis, failure of the final ring-closing step can lead to the accumulation of formylated or other acyclic intermediates.
-
Side Reactions of Starting Materials: Impurities in precursors, such as the 4,5-diaminopyrimidine used in the Traube synthesis, can lead to a variety of side products.[1]
-
Oxidation: The purine ring is susceptible to oxidation, which can lead to the formation of N-oxides, particularly when using strong oxidizing agents or under aerobic conditions at elevated temperatures.
-
Hydrolysis: Intermediates, especially those with labile protecting groups or formylated amines, can be prone to hydrolysis, leading to starting material recovery or undesired hydrolyzed byproducts.
Q2: How can I control the regioselectivity of N-alkylation to favor the N9 isomer over the N7 isomer?
A2: Controlling N7 versus N9 regioselectivity is a critical aspect of purine synthesis. Several strategies can be employed:
-
Choice of Base and Solvent: The reaction conditions play a crucial role. For instance, using a bulkier base can sterically hinder attack at the N7 position. The solvent can also influence the site of alkylation.
-
Protecting/Directing Groups: Introduction of a bulky protecting group at the C6 position can sterically shield the N7 position, thereby directing alkylating agents to the N9 position.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable N9 isomer.
-
"Transient Protection" Scenarios: In some cases, using an excess of a Lewis acid can block the more reactive sites on the purine base, directing alkylation to the desired position.
Q3: My Traube synthesis is not proceeding to the final purine product. What could be the issue?
A3: Incomplete reaction in a Traube synthesis often manifests as the isolation of a stable formylated intermediate without the final cyclization to the imidazole ring.[1] This can be due to:
-
Insufficient Dehydration: The final ring closure is a dehydration step. If the reaction conditions are not sufficiently dehydrating (e.g., inadequate temperature or lack of a dehydrating agent), the reaction may stall.
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the cyclizing agent can hinder the intramolecular reaction.
-
Purity of Starting Materials: Impurities in the 4,5-diaminopyrimidine can interfere with the cyclization process.[1]
Troubleshooting Guides
Issue 1: Poor N9/N7 Regioselectivity in Alkylation Reactions
Symptoms:
-
You obtain a mixture of N9 and N7 alkylated purine isomers, confirmed by NMR or LC-MS.
-
The yield of the desired N9 isomer is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Solution |
| Similar nucleophilicity of N7 and N9 nitrogens. | 1. Optimize Base and Solvent: Experiment with different bases and solvents. For example, in the alkylation of 6-chloropurine, using K₂CO₃ in DMF is a common starting point. Tetrabutylammonium hydroxide has also been shown to improve N9 selectivity.[3] 2. Employ a Bulky Base: A sterically demanding base may preferentially deprotonate the more accessible N9 proton. 3. Lower Reaction Temperature: Running the reaction at a lower temperature can favor the formation of the thermodynamically more stable N9 isomer. |
| Steric accessibility of the N7 position. | 1. Use a Directing Group: Introduce a bulky protecting group at the C6-amino position. For example, the 2,3-dicyclohexylsuccinimide (Cy₂SI) group has been shown to effectively shield the N7 position and direct alkylation to N9.[2] 2. Modify Purine Substituents: If possible, introduce a substituent at the C6 position that can sterically block the N7 position. |
| Kinetic vs. Thermodynamic Control. | 1. Adjust Reaction Time and Temperature: Shorter reaction times at lower temperatures may favor the kinetic product (often N7), while longer reaction times at higher temperatures can allow for equilibration to the thermodynamic product (usually N9). |
Workflow for Troubleshooting Poor Regioselectivity:
Caption: Troubleshooting workflow for poor N9/N7 regioselectivity.
Issue 2: Incomplete Cyclization in Traube Purine Synthesis
Symptoms:
-
The reaction stalls at the formylated 4,5-diaminopyrimidine intermediate.
-
Low yield of the desired purine product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Solution |
| Insufficiently Dehydrating Conditions. | 1. Increase Reaction Temperature: Heating the reaction mixture can promote the final cyclization/dehydration step. 2. Use a Dehydrating Solvent/Reagent: Consider using a high-boiling point solvent that azeotropically removes water, or add a dehydrating agent. 3. Alternative Cyclization Reagents: Instead of formic acid, other reagents like dithioformic acid or orthoesters can be more effective for cyclization.[4] |
| Purity of the 4,5-Diaminopyrimidine Starting Material. | 1. Purify the Starting Material: Recrystallize or chromatograph the 4,5-diaminopyrimidine to remove impurities that may inhibit the cyclization. 2. Use Freshly Prepared Starting Material: Diaminopyrimidines can be unstable and may degrade upon storage. |
| Steric Hindrance. | 1. Modify the Cyclization Reagent: If steric hindrance is an issue, a smaller cyclizing agent might be more effective. 2. Re-evaluate the Synthetic Route: If the substituents are too bulky, an alternative synthetic strategy might be necessary. |
Issue 3: Formation of N-Oxide Byproducts
Symptoms:
-
Presence of a byproduct with a mass of +16 Da compared to the desired product in the mass spectrum.
-
Changes in the aromatic region of the NMR spectrum.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Solution |
| Presence of Oxidizing Agents. | 1. Use High-Purity Reagents and Solvents: Ensure that reagents and solvents are free from peroxides or other oxidizing impurities. 2. Avoid Strong Oxidants: If the synthesis involves an oxidation step, choose a milder and more selective oxidant. |
| Aerobic Oxidation at Elevated Temperatures. | 1. Run Reactions Under an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen. 2. Minimize Reaction Temperature and Time: Use the lowest possible temperature and shortest reaction time that allows for complete conversion to the desired product. |
Experimental Protocols
Protocol 1: N9-Selective Alkylation of 6-Chloropurine
This protocol provides a general method for the N9-alkylation of 6-chloropurine, a common starting material for the synthesis of various purine derivatives.
Materials:
-
6-Chloropurine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
To a stirred suspension of 6-chloropurine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF, add the alkyl halide (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the N9 and N7 isomers.
Workflow for N9-Selective Alkylation:
Caption: General workflow for the N9-selective alkylation of 6-chloropurine.
Protocol 2: Mitsunobu Reaction for N9-Alkylation of Purines
The Mitsunobu reaction is a versatile method for the alkylation of purines with a wide range of alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.
Materials:
-
Purine (e.g., 6-chloropurine)
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the purine (1.0 eq), alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.[5]
Common Byproducts and Mitigation:
-
Triphenylphosphine oxide (TPPO) and dialkyl hydrazinedicarboxylate: These are the major byproducts. Purification is typically achieved by column chromatography. In some cases, precipitation of the byproducts from a non-polar solvent can simplify purification.[5]
-
Elimination products: If the alcohol is prone to elimination, running the reaction at a lower temperature can minimize this side reaction.
Data Presentation
Table 1: Effect of Base and Solvent on N9/N7 Regioselectivity in Purine Alkylation
| Purine | Alkylating Agent | Base | Solvent | N9:N7 Ratio | Reference |
| 6-Chloropurine | Benzyl Bromide | K₂CO₃ | DMF | ~4:1 | [3] |
| 6-Chloropurine | Benzyl Bromide | TBAH | THF | >20:1 | [3] |
| 2-Amino-6-chloropurine | Benzyl Bromide | NaH | DMF | ~5:1 | [6] |
| 6-(Imidazol-1-yl)purine | Benzyl Iodide | NaH | DMF | >99:1 | [6] |
Table 2: Regioselectivity in Glycosylation of Purines with and without a Directing Group
| Purine Derivative | Glycosylating Agent | Directing Group | N9:N7 Ratio | Reference |
| 6-Chloropurine | Hoffer's chlorosugar | None | ~5:1 | [2] |
| 6-(Cy₂SI-amino)purine | Hoffer's chlorosugar | Cy₂SI | >20:1 | [2] |
Signaling Pathway and Logical Relationship Diagrams
Diagram 1: Logic for Controlling N-Alkylation Regioselectivity
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Purine metabolism - Wikipedia [en.wikipedia.org]
Navigating the Traube Synthesis: A Technical Guide to Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
The Traube purine synthesis, a cornerstone in heterocyclic chemistry, offers a versatile pathway to construct the purine core. However, the choice of solvent can significantly impact the reaction's yield and the purity of the final product. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during this synthesis, with a specific focus on the role of the solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Traube synthesis, offering potential causes and solutions related to solvent choice.
| Issue | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Cyclization: The solvent may not be facilitating the final ring-closure step effectively. This can be due to insufficient heating or the solvent being a poor proton donor. | - Switch to a higher-boiling solvent/reagent: Formic acid is often used both as a solvent and a reagent and is effective due to its high boiling point and acidic nature. Heating under reflux in formic acid is a common and effective method.[1] - Increase Reaction Temperature: Ensure the reaction is heated sufficiently to drive the cyclization. The required temperature will depend on the solvent used. |
| Poor Solubility of Starting Materials: The diaminopyrimidine starting material may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | - Select a more suitable solvent: While formic acid is standard, for certain substrates, other solvents like formamide or even water (for specific related syntheses) might offer better solubility.[2] - Use a co-solvent: A mixture of solvents could improve the solubility of the starting materials. | |
| Formation of Side Products/Impurities | Incomplete Formylation: The reaction may stall at the intermediate formamide stage without proceeding to cyclization.[3] | - Prolonged reaction time or increased temperature: Ensure the reaction conditions are sufficient for the cyclization to occur after formylation. - Use of a stronger cyclizing agent/solvent: Formic acid is generally effective. In some cases, the use of diethoxymethyl acetate as a cyclizing reagent might be beneficial.[1] |
| Degradation of Starting Material or Product: The combination of high temperatures and a highly acidic solvent like formic acid can lead to the degradation of sensitive functional groups on the pyrimidine ring or the purine product. | - Optimize reaction time and temperature: Monitor the reaction progress (e.g., by TLC) to avoid prolonged heating after the reaction is complete. - Consider a milder solvent system: For sensitive substrates, exploring alternative, less harsh conditions, such as a reaction in water with an appropriate catalyst, might be beneficial. A straightforward strategy for the synthesis of related pyrimidopyrimidines has been reported to proceed smoothly in water.[2] | |
| Difficult Product Isolation/Purification | High Boiling Point of Solvent: Solvents like formamide have very high boiling points, making their removal after the reaction challenging. | - Use a solvent that can be removed under reduced pressure: Formic acid can be driven off, although it may require heating.[1] - Employ alternative purification techniques: Instead of relying solely on solvent evaporation, consider precipitation of the product by adding an anti-solvent or using chromatographic methods for purification. |
| Product is highly soluble in the reaction solvent: This can make precipitation or crystallization difficult. | - Solvent evaporation followed by trituration: After removing the bulk of the solvent, adding a solvent in which the product is insoluble (an anti-solvent) can induce precipitation. - Acid-base extraction: If the purine product has acidic or basic properties, an extractive workup can be an effective purification strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent used for the Traube synthesis and why?
A1: Formic acid is the most widely used solvent and cyclizing reagent for the Traube synthesis.[1] Its effectiveness stems from several factors:
-
Dual Role: It acts as both the solvent and the source of the one-carbon unit required for the imidazole ring formation.
-
High Boiling Point: It allows for the high reaction temperatures often necessary to drive the final cyclization step.
-
Acidity: It protonates the amino groups, which can facilitate the reaction.
Q2: Can water be used as a solvent for the Traube synthesis?
A2: While less common for the traditional Traube purine synthesis, the use of water as a "green solvent" has been reported for the synthesis of related fused pyrimidine systems, such as 5,6-dihydropyrimido[4,5-d]pyrimidines, with good to excellent yields (64-98%).[2] This suggests that for certain substrates and under specific conditions (e.g., with a suitable catalyst), aqueous media could be a viable and more environmentally friendly alternative.
Q3: How does the choice of solvent affect the reaction yield?
A3: The solvent choice is critical for achieving a good yield. A suitable solvent should:
-
Effectively dissolve the diaminopyrimidine starting material.
-
Facilitate the reaction by having appropriate polarity and reactivity (if it's also a reagent).
-
Be stable under the required reaction conditions (often high temperatures). An unsuitable solvent can lead to poor solubility, incomplete reaction, or degradation of reactants and products, all of which will lower the yield.
Q4: What are some alternatives to formic acid?
A4: Besides formic acid, other reagents that can provide the one-carbon fragment and influence the reaction medium include:
-
Formamide: This can also serve as a solvent and a source of the formyl group, but its very high boiling point can complicate product isolation.[1]
-
Diethoxymethyl acetate: This can be used as a cyclizing reagent, often in conjunction with another solvent.[1]
-
Triethyl orthoformate: This is another common reagent for the one-carbon insertion.
Q5: How can I monitor the progress of my Traube synthesis?
A5: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. This helps in determining the optimal reaction time and preventing overheating or decomposition of the product.
Quantitative Data on Solvent Effects
The following table summarizes reported yields for the Traube and related syntheses using different solvents. It is important to note that the starting materials and specific reaction conditions vary, which influences the yield.
| Starting Material | Solvent/Cyclizing Agent | Temperature | Reaction Time | Product | Yield (%) | Reference |
| 2,5,6-Triaminopyrimidin-4-ol | 90% Formic Acid | Reflux | 4-5 hours | Guanine | 65-75% | [1] |
| Pyrimidine-4,5-diamine | 98-100% Formic Acid | 100-210 °C | ~2.5 hours | Purine | 69% | [1] |
| N-Uracil amidines and functionalized aldehydes | Water (with Cs₂CO₃) | 100 °C | 15 hours | 5,6-Dihydropyrimido[4,5-d]pyrimidines | 64-98% | [2] |
| 1-[2-cyano-2-(phenyldiazenyl)acetyl]guanidine | Formamide (with Raney nickel and H₂) | 150-155 °C | 5 hours | Guanine | 86% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Guanine using Formic Acid
This protocol is adapted from a standard procedure for the Traube synthesis.[1]
Materials:
-
2,5,6-Triaminopyrimidin-4-ol
-
90% Formic Acid
-
Concentrated Nitric Acid
-
Aqueous Ammonia
-
Activated Charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5,6-triaminopyrimidin-4-ol in 90% formic acid.
-
Heat the mixture to reflux and maintain for 4-5 hours.
-
After the reaction is complete, evaporate the formic acid to dryness under reduced pressure.
-
Dissolve the residue in concentrated nitric acid.
-
Decolorize the solution with activated charcoal and filter.
-
Precipitate the guanine product by the addition of aqueous ammonia.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.
Protocol 2: Synthesis of 5,6-Dihydropyrimido[4,5-d]pyrimidines in Water
This protocol is based on a greener approach for a related synthesis.[2]
Materials:
-
N-Uracil amidine
-
Functionalized aldehyde
-
Cesium Carbonate (Cs₂CO₃)
-
Water
Procedure:
-
In a reaction vessel, combine the N-uracil amidine, the functionalized aldehyde, and cesium carbonate in water.
-
Heat the mixture at 100 °C for 15 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the product can typically be isolated by filtration.
-
Wash the collected solid with water and dry to yield the 5,6-dihydropyrimido[4,5-d]pyrimidine derivative.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for optimizing the solvent choice in a Traube synthesis experiment.
Caption: Workflow for optimizing solvent choice in the Traube synthesis.
References
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4,5,6-Triaminopyrimidine Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6-Triaminopyrimidine sulfate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving this compound and its precursors?
A1: The most prevalent reactions include:
-
Synthesis via Catalytic Hydrogenation: 4,5,6-Triaminopyrimidine is commonly synthesized by the catalytic hydrogenation of a nitroso-pyrimidine precursor, such as 2,4-diamino-6-hydroxy-5-nitrosopyrimidine or 4,6-diamino-5-nitrosopyrimidine.[1][2]
-
Purine Synthesis: 4,5,6-Triaminopyrimidine and its derivatives are key intermediates in the synthesis of purines and other heterocyclic compounds.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: The amino groups of triaminopyrimidines can undergo C-N bond formation through reactions like the Buchwald-Hartwig amination.[4][5] These reactions are crucial for creating complex, biologically active molecules.[6][7]
Q2: What are the key differences between homogeneous and heterogeneous catalysts for these reactions?
A2: Homogeneous catalysts are soluble in the reaction medium, while heterogeneous catalysts are in a different phase (typically solid) from the reactants.[8]
-
Homogeneous Catalysis: Offers high activity and selectivity due to well-defined active sites. However, catalyst separation from the product can be challenging and costly.[8]
-
Heterogeneous Catalysis: Is widely used in industrial applications because of the ease of separation and recycling of the catalyst.[8][9] However, they may exhibit lower reactivity and selectivity compared to their homogeneous counterparts.[9]
Troubleshooting Guide
Q3: I am observing low yields in the catalytic hydrogenation of the nitrosopyrimidine precursor. What are the potential causes and solutions?
A3: Low yields in this hydrogenation reaction can stem from several factors. Here are some common issues and troubleshooting steps:
-
Catalyst Activity: The catalyst may be deactivated or poisoned.
-
Solution: Use fresh, high-quality catalyst. Ensure the reaction medium is free from impurities that can poison the catalyst, such as sulfur compounds. Consider increasing the catalyst loading, although this should be optimized to balance cost and efficiency.
-
-
Reaction Conditions: Suboptimal temperature, pressure, or pH can significantly impact the reaction rate and yield.
-
Solution: Optimize the reaction temperature, typically between 70°C and 120°C.[2] Ensure adequate hydrogen pressure (e.g., 10 to 60 bar) is maintained throughout the reaction.[2] The pH should be carefully controlled; hydrogenation can be performed in acidic, neutral, or weakly alkaline conditions (below pH 9).[2]
-
-
Substrate Solubility: The nitrosopyrimidine precursor may have low solubility in the reaction solvent, limiting its contact with the catalyst.
Q4: My final product after hydrogenation is discolored. What is causing this and how can I prevent it?
A4: Discoloration, often a yellow tint, can be due to side reactions like oxidation or hydrolysis, especially under basic conditions.[10]
-
Solution:
-
Perform the hydrogenation under neutral or acidic conditions to minimize base-induced side reactions.[10]
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) before the introduction of hydrogen to prevent air oxidation.
-
Purify the final product by recrystallization or by treating the solution with a decolorizing agent like activated carbon.
-
Q5: I am struggling with poor regioselectivity in palladium-catalyzed cross-coupling reactions with aminopyrimidine derivatives. How can I improve this?
A5: Regioselectivity in cross-coupling reactions on poly-substituted pyrimidines is a common challenge. The choice of ligand is crucial for directing the reaction to the desired position.[11]
-
Solution:
-
Ligand Screening: Experiment with a variety of phosphine ligands (e.g., dppb, Xantphos) or N-heterocyclic carbene (NHC) ligands.[4][5][11] Sterically hindered ligands can significantly influence the regioselectivity.[11]
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the base (e.g., K₂CO₃, NaOt-Bu) can also affect the outcome.[5][12]
-
Reaction Conditions: Systematically optimize the solvent, temperature, and reaction time.
-
Data Presentation
Table 1: Catalyst Systems for Hydrogenation of Nitrosopyrimidines
| Catalyst | Precursor | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| 5% Pd/C | 4,6-diamino-5-nitrosopyrimidine | Methanol | Room Temp. | N/A | 95 | [1] |
| 5% Pd/C | 2,4-diamino-6-hydroxy-5-nitrosopyrimidine | Water | 95-100 | 15-20 | >95 | [2] |
| PtO₂ | 2,4-diamino-6-hydroxy-5-nitrosopyrimidine | Aqueous NaOH | N/A | 1.4-2.3 | N/A | [2] |
| Raney Ni | 2,4,6-triamino-5-nitrosopyrimidine | Water | <60 | N/A | 50-80 | [13] |
Table 2: Catalyst Systems for Palladium-Catalyzed Amination of Pyrimidines
| Palladium Source | Ligand | Base | Solvent | Reaction | Yield (%) | Reference |
| Pd₂(dba)₃ | dppp | NaOt-Bu | Toluene | Buchwald-Hartwig | Low | [5] |
| PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Buchwald-Hartwig | 27-82 | [5] |
| Organopalladium impurity | None | None | N/A | SNAr | High | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4,6-diamino-5-nitrosopyrimidine
-
Preparation: In an autoclave, add 400 mL of methanol and 4 g of 5% palladium on carbon (Pd/C) catalyst.[1]
-
Reactant Addition: Add the wetted 4,6-diamino-5-nitrosopyrimidine to the autoclave.[1]
-
Reaction: Stir the reaction mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS).[1]
-
Work-up: Filter the reaction mixture to remove the catalyst. Evaporate the methanol from the filtrate to obtain 4,5,6-triaminopyrimidine. The product can often be used in the next step without further purification.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with an Aminopyrimidine
-
Preparation: In a reaction vessel, combine the aminopyrimidine (1.0 eq.), aryl bromide (1.2 eq.), sodium tert-butoxide (1.4 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq.), and Xantphos (0.075 eq.).[5]
-
Solvent Addition: Add anhydrous, degassed toluene to the vessel under an inert atmosphere (e.g., nitrogen).[5]
-
Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).[5]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Troubleshooting Low Hydrogenation Yields.
References
- 1. 4,5,6-TRIAMINOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Analytical Methods for Validating Purine Synthesis Products
For researchers, scientists, and drug development professionals, the accurate validation of purine synthesis products is paramount for ensuring data integrity, regulatory compliance, and the overall success of therapeutic development. This guide provides an objective comparison of key analytical methods, supported by experimental data, to inform the selection of the most appropriate validation strategy for your research needs.
The quantification of purine analogs and metabolites is critical in various stages of drug development, from early discovery to clinical trials. The methods employed for this purpose must be sensitive, specific, accurate, and robust. This guide delves into the most commonly utilized analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis of Bioanalytical Methods
The selection of an analytical method is often dictated by the specific requirements of the study, including the nature of the analyte, the complexity of the biological matrix, and the desired level of sensitivity. The following tables provide a summary of the quantitative performance of various analytical methods for the analysis of purine analogs and related compounds.
Table 1: Performance Comparison of LC-MS/MS Methods for Cladribine Analysis[1]
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity (ng/mL) | 0.1 - 100 | 0.2 - 50 | 0.5 - 200 |
| LLOQ (ng/mL) | 0.1 | 0.2 | 0.5 |
| Accuracy (%) | 95.5 - 104.2 | 92.8 - 106.5 | 97.1 - 103.8 |
| Precision (CV%) | < 10.5 | < 12.3 | < 9.8 |
| Recovery (%) | 88.2 - 94.5 | 85.1 - 92.7 | 90.3 - 96.1 |
| Matrix Effect (%) | 91.3 - 103.1 | 89.5 - 105.2 | 93.6 - 102.4 |
Table 2: Performance Comparison of LC-MS/MS Methods for Fludarabine Analysis[1]
| Parameter | Method A | Method B | Method C |
| Linearity (ng/mL) | 2 - 800 | 5 - 5000 | 1 - 1000 |
| LLOQ (ng/mL) | 2 | 5 | 1 |
| Accuracy (%) | 95.7 - 106 | 93.0 - 99.9 | 96.2 - 104.5 |
| Precision (CV%) | < 8.5 | < 6.5 | < 11.2 |
Table 3: Performance of Capillary Electrophoresis for Purine and Pyrimidine Metabolites[2][3][4][5]
| Parameter | Value |
| Linearity (µmol/L) | 5 - 500 (r > 0.99) |
| LLOQ (µmol/L) | 0.85 - 5.7 |
| Within-run Imprecision (CV%) | < 5 |
| Inter-day Imprecision (CV%) | < 5.8 |
| Analysis Time | 3 - 10 minutes |
Key Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible and reliable analytical data. Below are methodologies for common sample preparation techniques and analytical procedures.
Sample Preparation: Protein Precipitation[1]
This method is a rapid and straightforward approach for removing proteins from biological samples, such as plasma, prior to analysis.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the analytical system.
Sample Preparation: Solid-Phase Extraction (SPE)[1]
SPE offers a more selective sample clean-up compared to protein precipitation, resulting in cleaner extracts and potentially improved assay sensitivity.[1]
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the analytical system.
High-Performance Liquid Chromatography (HPLC) for Purine Analysis[6][7][8][9][10]
HPLC is a widely used technique for the separation and quantification of purine bases and their metabolites.
Protocol Example (Reversed-Phase HPLC):
-
Column: C18 column (e.g., Atlantis T3, 150 x 4.6 mm, 3 µm).[2]
-
Mobile Phase: A mixture of 50 mM acetate buffer (pH 4.0) and methanol (e.g., 97:3 v/v).[3] An alternative is a gradient elution with buffer A (10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate, pH 5.0) and buffer B (10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0).[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: Photodiode array (PDA) detector at 254 nm.[2]
Visualizing Key Processes
Understanding the underlying biological pathways and experimental workflows is crucial for the effective validation of purine synthesis products.
Alternative and Complementary Analytical Approaches
While LC-MS/MS and HPLC are workhorses in many laboratories, other techniques offer unique advantages for the analysis of purine synthesis products.
-
Capillary Electrophoresis (CE): CE is a powerful technique that offers high separation efficiency and short analysis times, making it a valuable tool for screening inborn errors of purine and pyrimidine metabolism.[4][5][6][7] It requires minimal sample volume and can detect a wide range of diagnostically important metabolites.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy provides a comprehensive overview of proton-containing low-molecular-mass compounds in a sample with minimal sample preparation.[8][9] This technique is particularly useful for identifying and quantifying a wide range of metabolites simultaneously and can be used for the rapid diagnosis of metabolic disorders.[10][11]
Conclusion
The validation of purine synthesis products is a critical aspect of drug development and biomedical research. The choice of analytical method should be carefully considered based on the specific research question, the required sensitivity and selectivity, and the available instrumentation. This guide provides a comparative overview of the most common analytical techniques, their performance characteristics, and detailed experimental protocols to assist researchers in making informed decisions for their analytical validation strategies. The cross-validation of methods is also a crucial step to ensure data integrity and comparability across different studies and laboratories.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. cores.emory.edu [cores.emory.edu]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Diaminopyrimidine Yields in the Traube Purine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Traube purine synthesis, a cornerstone of heterocyclic chemistry since its discovery by Wilhelm Traube in 1900, remains a pivotal method for the construction of the purine ring system. This reaction, which involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source, is fundamental in the synthesis of a vast array of biologically significant molecules, including pharmaceuticals and natural products. The choice of the starting diaminopyrimidine derivative significantly influences the yield and accessibility of the target purine. This guide provides an objective comparison of the performance of various diaminopyrimidines in the Traube reaction, supported by experimental data, to aid researchers in the strategic selection of precursors for their synthetic endeavors.
Yield Comparison of Diaminopyrimidines
The following table summarizes the reported yields for the synthesis of different purine derivatives from various diaminopyrimidine precursors using the Traube reaction. It is important to note that direct comparison of yields should be approached with caution, as reaction conditions can vary between different literature reports.
| Starting Diaminopyrimidine | Cyclizing Agent | Product | Reported Yield (%) | Reference |
| 2,5,6-Triaminopyrimidin-4-ol | 90% Formic Acid | Guanine | 65-75% | [1] |
| Pyrimidine-4,5-diamine | 98-100% Formic Acid | Purine | 71% | [1] |
| Pyrimidine-4,5,6-triamine | Formamide | Adenine | 72% | [1] |
| 2,4-Diamino-6-hydroxy-5-formamidopyrimidine | Formic Acid | Guanine | 95% |
Experimental Protocols
Detailed methodologies for key Traube synthesis reactions are provided below. These protocols offer insights into the practical aspects of the synthesis and the conditions that lead to the reported yields.
Synthesis of Guanine from 2,5,6-Triaminopyrimidin-4-ol[1]
-
A solution of 2,5,6-triaminopyrimidin-4-ol (10 g, 0.07 mol) in 90% formic acid (60 mL, 0.7 mol) is heated under reflux for 4-5 hours.
-
The reaction mixture is then evaporated to dryness.
-
The residue is dissolved in concentrated nitric acid and decolorized with charcoal.
-
The product is precipitated by the addition of aqueous ammonia.
-
The precipitate is collected by filtration, washed, and dried to afford guanine. Yield: 7-8 g (65-75%)
Synthesis of Purine from Pyrimidine-4,5-diamine[1]
-
A solution of pyrimidine-4,5-diamine (4.0 g, 36 mmol) in 98-100% formic acid (23 mL) is heated in an oil bath at 100°C for 30 minutes while bubbling a stream of CO₂ through the solution.
-
The temperature is raised to 210°C over 45 minutes and maintained for 30 minutes.
-
The temperature is then lowered to 110°C and kept at this temperature until the formic acid is driven off (approximately 2 hours) in the stream of CO₂.
-
The crude purine is obtained upon cooling. Yield: 4.93 g (71% calculated from formamide consumed in a related synthesis)
Synthesis of Adenine from Pyrimidine-4,5,6-triamine[1]
-
Pyrimidine-4,5,6-triamine is condensed with formamide under reflux conditions.
-
The reaction mixture is heated for a specified period.
-
After cooling, the reaction mixture is diluted with water and allowed to stand overnight in a refrigerator.
-
The crude product is collected by filtration from the neutral solution and washed with cold water. Yield: 72%
Synthesis of Guanine from 2,4-Diamino-6-hydroxy-5-formamidopyrimidine
-
2,4-Diamino-6-hydroxy-5-formamidopyrimidine is reacted in formic acid.
-
The crude guanine formate is dissolved in water and heated to 70-80°C.
-
A 33% aqueous solution of ammonium carbonate is added dropwise to adjust the pH of the reaction system to 7.5-8.5.
-
After stirring for 0.5 hours, the mixture is filtered and dried to obtain the final guanine product. Yield: 95%
Traube Reaction Workflow
The general workflow of the Traube purine synthesis is depicted in the following diagram. The process initiates with a 4,5-diaminopyrimidine, which undergoes condensation with a one-carbon electrophile, typically formic acid or a derivative, to form an intermediate that subsequently cyclizes to the purine core.
This guide highlights the versatility of the Traube synthesis and provides a starting point for researchers to select the most appropriate diaminopyrimidine precursor based on desired product and available synthetic routes. The provided yields and protocols, drawn from the literature, serve as a valuable resource for the practical application of this classical and enduring reaction in modern organic and medicinal chemistry.
References
spectroscopic analysis to confirm the structure of purines synthesized from 4,5,6-Triaminopyrimidine sulfate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized heterocyclic compounds is paramount. This guide provides a comparative analysis of spectroscopic data for the starting material, 4,5,6-Triaminopyrimidine sulfate, and the resulting purine products—adenine, guanine, and xanthine. Detailed experimental protocols for their synthesis and subsequent spectroscopic analysis are also presented to support researchers in this field.
The synthesis of purines from pyrimidine precursors is a fundamental transformation in medicinal chemistry and drug discovery. This compound is a versatile starting material for constructing the bicyclic purine core. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying the successful cyclization and functionalization of the pyrimidine ring to form the desired purine structure.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the synthesized purines. This side-by-side comparison facilitates the identification of characteristic signals that confirm the conversion of the starting material to the respective products.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | H2 | H6/H8 | NH₂ / NH |
| 4,5,6-Triaminopyrimidine¹ | 7.59 (s, 1H) | - | 5.14 (s, 4H, C4-NH₂, C6-NH₂), 6.32 (s, 2H, C5-NH₂) |
| Adenine | 8.13 (s, 1H) | 8.12 (s, 1H) | 7.15 (s, 2H, -NH₂) |
| Guanine | - | 7.95 (s, 1H) | 10.6 (s, 1H, N1-H), 6.15 (s, 2H, -NH₂) |
| Xanthine | - | 7.98 (s, 1H) | 11.5 (s, 1H, N1-H), 10.9 (s, 1H, N3-H), 7.2 (br s, 1H, N7/N9-H) |
¹Data for the free base, 4,5,6-Triaminopyrimidine, is provided as a close reference for the sulfate salt in solution.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | C2 | C4 | C5 | C6 | C8 |
| 4,5,6-Triaminopyrimidine¹ | 155.0 | 158.0 | 120.0 | 158.0 | - |
| Adenine | 152.3 | 149.9 | 118.7 | 156.1 | 141.0 |
| Guanine | 153.7 | 151.3 | 116.8 | 156.8 | 135.8 |
| Xanthine | 155.1 | 151.2 | 106.0 | 158.8 | 140.4 |
¹Data for the free base, 4,5,6-Triaminopyrimidine.
Table 3: IR Spectroscopic Data (ν, cm⁻¹) in KBr
| Compound | N-H stretch | C=N stretch | C=C stretch (aromatic) | Amine bend |
| This compound | 3400-3100 (br) | ~1650 | ~1580 | ~1620 |
| Adenine | 3300-3100 | ~1670 | ~1600, ~1570 | ~1600 |
| Guanine | 3400-3100 (br) | ~1690 (C=O) | ~1600, ~1570 | ~1640 |
| Xanthine | 3400-3100 (br) | ~1700, ~1670 (C=O) | ~1600, ~1560 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ |
| 4,5,6-Triaminopyrimidine | C₄H₇N₅ | 125.13 | 126.07 |
| Adenine | C₅H₅N₅ | 135.13 | 136.06 |
| Guanine | C₅H₅N₅O | 151.13 | 152.05 |
| Xanthine | C₅H₄N₄O₂ | 152.11 | 153.04 |
Experimental Protocols
Detailed methodologies for the synthesis of adenine, guanine, and xanthine from this compound and their subsequent spectroscopic characterization are provided below.
Synthesis of Adenine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Reagents: Add formamide (10-20 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 140-150 °C for 4 hours.[1]
-
Work-up and Purification: Cool the reaction mixture to room temperature, which should induce crystallization. Filter the crude product and wash with a small amount of cold formamide, followed by water. The crude adenine can be further purified by recrystallization from hot water, often with the addition of activated carbon for decolorization.[1]
Synthesis of Guanine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (1 equivalent). Note that some protocols start from 2,4,5-triamino-6-hydroxypyrimidine sulphate, which is structurally isomeric to 4,5,6-triaminopyrimidine and leads to guanine.
-
Reagents: Add formamide (5-10 equivalents).
-
Reaction Conditions: Heat the mixture in an oil bath at 170-180°C for approximately 2 hours.
-
Work-up and Purification: After cooling, filter the precipitated guanine. The crude product can be purified by dissolving it in a dilute sodium hydroxide solution, treating with activated carbon at 60°C, filtering, and then re-precipitating by the dropwise addition of formic acid to a pH of approximately 9.5.
Synthesis of Xanthine
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent).
-
Reagents: Add a solution of urea (2-3 equivalents) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 150-160 °C) for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with water and then ethanol. The crude xanthine can be purified by recrystallization from a large volume of hot water.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare samples by dissolving approximately 5-10 mg of the starting material or purified product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water with a small amount of formic acid). Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis and confirmation of purines from this compound is depicted below.
Caption: General workflow for purine synthesis and structural confirmation.
References
A Comparative Study on the Biological Prowess of Pyrimidine Derivatives
For Immediate Release
In the dynamic field of medicinal chemistry, pyrimidine derivatives continue to be a focal point of research due to their wide spectrum of biological activities. These nitrogen-containing heterocyclic compounds are integral to the structure of nucleic acids and have been successfully developed into a variety of therapeutic agents. This guide offers a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of selected pyrimidine derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Comparative Anticancer Activity of Pyrimidine Derivatives
The anticancer potential of pyrimidine derivatives is a significant area of investigation, with many compounds demonstrating potent cytotoxicity against various cancer cell lines. The efficacy is often attributed to the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
A comparative study of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives revealed significant anticancer activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values are indicative of higher potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Leukemia (MOLT-4) | Melanoma (SK-MEL-5) | Renal Cancer (UO-31) |
| 11 | >100 | 2.40 | >100 |
| 12c | 1.58 | 39.8 | 1.95 |
| 12d | 2.0 | 44.7 | 4.89 |
| 12f | 15.1 | 15.5 | 3.54 |
| 12j | 1.82 | 1.74 | 4.16 |
| Sunitinib | - | - | 2.81 |
| Sorafenib | - | - | 5.61 |
| Data sourced from a high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.[1] |
Notably, compound 12c demonstrated greater activity against renal cancer cell lines than the established drugs sunitinib and sorafenib.[1] The diverse substitutions on the pyrimidine core significantly influence the anticancer potency of these derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[2]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[2]
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[2]
Comparative Antimicrobial Activity of Pyrimidine Derivatives
Pyrimidine derivatives have also been extensively studied for their antimicrobial properties. A study comparing the antibacterial activities of pyrimidine derivatives with thiadiazole and triazole substitutions provides valuable insights into their structure-activity relationships.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Pyrimidine Derivatives
| Compound | Pseudomonas aeruginosa | Staphylococcus aureus | Escherichia coli |
| Thiadiazole Derivative 3a | 12 | 14 | 13 |
| Thiadiazole Derivative 3e | 14 | 16 | 15 |
| Triazole Derivative 4a | 16 | 18 | 17 |
| Triazole Derivative 4e | 18 | 20 | 19 |
| Ciprofloxacin (Standard) | 22 | 24 | 23 |
| Data adapted from a study comparing antibacterial activities of pyrimidine derivatives.[3] |
The results indicate that the triazole-substituted pyrimidine derivatives generally exhibit higher antibacterial activity compared to the thiadiazole derivatives.[3]
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
-
Well Creation: Wells of 6-8 mm in diameter are punched into the agar plate using a sterile cork borer.[4]
-
Application of Test Compounds: A specific volume of the pyrimidine derivative solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.[5]
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Comparative Anti-inflammatory Activity of Pyrimidine Derivatives
Several pyrimidine derivatives have demonstrated significant anti-inflammatory properties. A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents provides data on their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of Pyrimidine Derivatives
| Compound | NO Inhibition IC50 (µM) |
| Pyrimidine Derivative 9a | 83.1 |
| Pyrimidine Derivative 9d | 88.7 |
| Indomethacin (Standard) | 12.5 |
| Data from a comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents.[6] |
While the tested pyrimidine derivatives show anti-inflammatory activity, the standard drug indomethacin was more potent in this particular study.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The pyrimidine derivatives or a standard anti-inflammatory drug are administered to the animals, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[7][8]
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.[8]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways Modulated by Pyrimidine Derivatives
The biological activities of pyrimidine derivatives are often a result of their interaction with specific signaling pathways. In cancer, for instance, pyrimidine derivatives have been shown to inhibit various kinases that are part of crucial signaling cascades.
One such pathway is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. Certain pyridyl pyrimidine derivatives have been designed as inhibitors of this pathway.[9] These compounds can bind to the Smoothened (SMO) protein, a key component of the Hh pathway, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[9]
Conclusion
This comparative guide highlights the significant and diverse biological activities of pyrimidine derivatives. The presented data underscores their potential as scaffolds for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships suggested by the comparative data can guide the rational design of more potent and selective therapeutic candidates. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in the field of drug discovery and development. Further investigations into the mechanisms of action and in vivo efficacy are warranted to fully realize the therapeutic potential of this versatile class of compounds.
References
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Enzymatic Assays: A Comparative Guide to 4,5,6-Triaminopyrimidine Sulfate-Derived Inhibitors
For researchers, scientists, and drug development professionals, the validation of enzymatic assay results is a critical step in the discovery and development of novel therapeutics. This guide provides a comparative analysis of enzyme inhibitors derived from the 4,5,6-triaminopyrimidine scaffold, offering insights into their performance against key enzyme targets, detailed experimental protocols for assay validation, and visualizations of relevant biological pathways.
This publication focuses on the application of 4,5,6-triaminopyrimidine-derived compounds in the inhibition of two distinct and therapeutically relevant enzymes: Caspase-1, a key mediator of inflammation, and Dihydrofolate Reductase (DHFR), a crucial enzyme in folate metabolism and a target for antimicrobial and anticancer agents. While direct enzymatic inhibition data for 4,5,6-triaminopyrimidine sulfate is not extensively available in the public domain, this guide presents data on its closely related derivatives, providing a valuable reference for understanding the structure-activity relationships of this class of compounds.
Caspase-1 Inhibition: A Focus on Allosteric Modulation
Caspase-1 is a cysteine protease that plays a central role in the inflammatory response through the cleavage of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18.[1][2] Triaminopyrimidine-based compounds have emerged as potent allosteric inhibitors of Caspase-1, binding to a site distinct from the active site to modulate enzyme activity.[1][3]
Comparative Inhibitory Potency of Triaminopyrimidine Derivatives against Caspase-1
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 4,5,6-triaminopyrimidine derivatives against Caspase-1. Lower IC50 values indicate greater potency. These compounds demonstrate a non-competitive or semi-reversible mechanism of inhibition, consistent with allosteric binding.[1]
| Compound ID | Structure/Modification | IC50 (nM) | Inhibition Type |
| CK-1-41 | 4-(4-(o-tolyl)piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | 31 ± 10 | Non-competitive |
| AE-2-21 | Methylene linked o-tolyl | 18 | Not specified |
| AE-2-48 | Methylene linked 4-trifluoromethylphenyl | 13 | Not specified |
| CA-1-11 | Electrophilic covalent warhead | 134 | Semi-reversible, Non-competitive |
| EM-1-10 | Electrophilic covalent warhead | 144 | Semi-reversible, Non-competitive |
Note: Data extracted from a study on triaminopyrimidine analogs as Caspase-1 inhibitors.[1]
Experimental Protocol: Caspase-1 Inhibition Assay
This protocol outlines a general method for determining the IC50 of inhibitors against Caspase-1 activity using a fluorogenic substrate.
Materials:
-
Recombinant human Caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
In the wells of a 96-well plate, add 50 µL of the diluted inhibitors. Include a control with buffer and DMSO (no inhibitor).
-
Add 25 µL of recombinant Caspase-1 solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the Caspase-1 substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caspase-1 Signaling Pathway
Dihydrofolate Reductase (DHFR) Inhibition: A Competitive Mechanism
DHFR is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[4] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antibacterial and anticancer drugs. Many DHFR inhibitors, including those with a diaminopyrimidine core, act as competitive inhibitors, binding to the enzyme's active site and preventing the binding of the natural substrate.[5]
Comparative Inhibitory Potency of Diaminopyrimidine Derivatives against DHFR
The following table presents the IC50 values of various diaminopyrimidine-based inhibitors against DHFR from different species. This highlights the potential for developing species-selective inhibitors.
| Compound | Target DHFR | IC50 (µM) | Inhibition Type |
| Trimethoprim | E. coli | ~0.005 | Competitive |
| Trimethoprim | Human | ~1.0 | Competitive |
| Pyrimethamine | P. falciparum | ~0.0005-0.002 | Competitive |
| Methotrexate | Human | ~0.001 | Competitive |
| Compound A | C. parvum | <0.1 | Not specified |
| Compound B | C. parvum | <0.1 | Not specified |
Note: Data compiled from various sources on DHFR inhibitors.[5][6] "Compound A" and "Compound B" refer to potent diaminopyrimidine derivatives from a library screened against Cryptosporidium parvum DHFR.[5]
Experimental Protocol: DHFR Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibitory activity of compounds against DHFR.
Materials:
-
Recombinant DHFR (e.g., human or bacterial)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test inhibitors (dissolved in DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors. Include a control with buffer and DMSO.
-
Add the DHFR enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Prepare a reaction mixture containing DHF and NADPH in Assay Buffer.
-
Initiate the reaction by adding the DHF/NADPH mixture to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Folate Metabolism Pathway and DHFR Inhibition
Experimental Workflow for Enzymatic Assay Validation
The following diagram illustrates a generalized workflow for validating enzymatic assay results using inhibitors.
References
- 1. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A class of allosteric caspase inhibitors identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A common allosteric site and mechanism in caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative reagents to 4,5,6-Triaminopyrimidine sulfate for purine synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of purine derivatives, the selection of starting materials is a critical determinant of yield, purity, and overall efficiency. While 4,5,6-triaminopyrimidine sulfate is a traditional precursor, a range of alternative reagents offers distinct advantages in terms of accessibility, reactivity, and the potential for diverse substitutions on the purine core. This guide provides an objective comparison of key alternative reagents, supported by experimental data and detailed methodologies, to aid in the rational design of synthetic strategies.
The primary alternatives to this compound can be broadly categorized into two groups: other substituted pyrimidines, which form the pyrimidine ring of the purine first, and acyclic precursors, from which the bicyclic purine structure is constructed. The most common synthetic route utilizing pyrimidine precursors is the Traube purine synthesis.
Comparison of Key Alternative Reagents
The following table summarizes the performance of several alternative starting materials for purine synthesis, highlighting key reaction parameters and outcomes.
| Starting Reagent | Cyclizing Agent(s) | Typical Product(s) | Reported Yield (%) | Key Advantages | Disadvantages |
| 4,5-Diaminopyrimidine | Formic acid | Purine | ~71%[1] | Readily available, versatile for synthesizing various purines. | High temperatures often required for cyclization. |
| 2,4,5-Triamino-6-hydroxypyrimidine sulfate | Formic acid / Sodium formate | Guanine | 65-75%[1] | Direct route to guanine and its derivatives. | Use of sulfate salt can introduce inorganic impurities. |
| 2,4-Diamino-6-hydroxypyrimidine | 1. NaNO2, Acid2. H2/Pd-C3. Formamide | Guanine | ~70% (for the triamino intermediate)[2] | Economical starting material. | Multi-step process to introduce the 5-amino group. |
| Diaminomaleonitrile (DAMN) | Formamide or other C1 sources | Adenine, other purines | Up to 20% for adenine[1] | Prebiotically plausible, simple starting material. | Often results in a mixture of products with lower yields. |
| Formamide | POCl₃ or other catalysts | Adenine, Purine | Yields vary, can be significant under specific conditions.[3] | Simple, one-component starting material. | Requires high temperatures and pressures; can produce byproducts. |
Experimental Protocols
Detailed methodologies for the synthesis of purines from key alternative reagents are provided below.
Protocol 1: Traube Synthesis of Purine from 4,5-Diaminopyrimidine
This protocol describes the classical Traube synthesis to yield the parent purine ring.
Materials:
-
4,5-Diaminopyrimidine
-
98-100% Formic acid
-
Carbon dioxide (gas)
-
Acetone
Procedure:
-
A solution of 4,5-diaminopyrimidine (4.0 g, 36 mmol) in 98-100% formic acid (23 mL) is heated in an oil bath at 100°C for 30 minutes. A stream of carbon dioxide is bubbled through the solution during this time.[1]
-
The temperature is then raised to 210°C over 45 minutes and maintained for an additional 30 minutes.[1]
-
The temperature is subsequently lowered to 110°C and held until all the formic acid has evaporated, which is facilitated by the continuous stream of CO₂ (approximately 2 hours).[1]
-
The resulting crude purine is purified by crystallization from acetone to yield colorless crystals.[1]
Expected Yield: Approximately 71%[1]
Protocol 2: Synthesis of Guanine from 2,4,5-Triamino-6-hydroxypyrimidine Sulfate
This method provides a direct route to guanine, a key purine nucleobase.
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate
-
90% Formic acid
-
Concentrated Nitric acid (for purification)
-
Aqueous Ammonia (for purification)
-
Charcoal (decolorizing)
Procedure:
-
A solution of 2,4,5-triamino-6-hydroxypyrimidine sulfate (10 g, 0.07 mol) in 90% formic acid (60 mL) is heated under reflux for 4-5 hours.[1]
-
The reaction mixture is then evaporated to dryness.[1]
-
The residue is dissolved in concentrated nitric acid and decolorized with charcoal.[1]
-
Guanine is precipitated by the addition of aqueous ammonia.[1]
Expected Yield: 65-75%[1]
Protocol 3: Synthesis of Guanine from 2,4-Diamino-6-hydroxypyrimidine
This multi-step synthesis involves the initial formation of a nitroso-pyrimidine followed by reduction and cyclization.
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid
-
Palladium on carbon (Pd-C) catalyst
-
Hydrogen gas
-
Formamide
-
Ethanol
-
Distilled water
Procedure:
-
Nitrosation: 2,4-diamino-6-hydroxypyrimidine is reacted with sodium nitrite in an acidic medium to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[2]
-
Reduction: The nitroso-pyrimidine is then subjected to hydrogenation in the presence of a Pd-C catalyst to produce 2,4,5-triamino-6-hydroxypyrimidine sulfate.[2] A specific protocol involves adding the precipitate to a solution of sulfuric acid (56 mL concentrated acid in 500 mL water) and heating in a boiling water bath for 90 minutes. The resulting 2,4,5-triamino-6-hydroxypyrimidine sulfate is washed with distilled water and ethanol and dried.[2]
-
Cyclization: The 2,4,5-triamino-6-hydroxypyrimidine sulfate (50 g) is heated with formamide (250 mL) in an oil bath at 170-180°C for 2 hours to induce ring closure and form guanine.[2]
Expected Yield: A yield of 70% is reported for the 2,4,5-triamino-6-hydroxypyrimidine sulfate intermediate.[2]
Protocol 4: Synthesis of Adenine from Formamide
This method represents a synthesis from a simple acyclic precursor, often cited in prebiotic chemistry studies.
Materials:
-
Formamide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Formamide is heated in a sealed flask at approximately 120°C for several hours.[3]
-
The reaction is catalyzed by the addition of phosphorus oxychloride. The use of UV light can also promote the reaction.[3]
-
After cooling, water is added to the reaction mixture.[3]
-
Adenine is then isolated from the mixture, often by chromatography using activated charcoal.[3]
Expected Yield: Yields can vary significantly based on the specific conditions and catalysts used.
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the key synthetic pathways discussed.
Caption: Traube synthesis of purine from 4,5-diaminopyrimidine.
Caption: Synthesis of guanine from a triaminopyrimidine precursor.
Caption: Synthesis of adenine from the acyclic precursor formamide.
References
performance comparison of different cyclizing agents in the Traube synthesis
For Researchers, Scientists, and Drug Development Professionals
The Traube purine synthesis, a cornerstone in heterocyclic chemistry, offers a versatile pathway to construct the purine ring system, a scaffold of immense biological and pharmaceutical importance. A critical step in this synthesis is the cyclization of a 4,5-diaminopyrimidine intermediate, for which various one-carbon donating reagents, known as cyclizing agents, can be employed. The choice of cyclizing agent significantly impacts reaction efficiency, yield, and the nature of the final purine derivative. This guide provides a performance comparison of common cyclizing agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic goals.
Performance Comparison of Cyclizing Agents
The selection of a cyclizing agent in the Traube synthesis is dictated by the desired substitution at the C8 position of the purine ring and the overall desired reaction outcome. The following table summarizes the performance of several common cyclizing agents based on available experimental data.
| Cyclizing Agent | Product | Yield (%) | Reaction Conditions | Reference |
| Formic Acid (90%) | Guanine | 65-75% | Reflux for 4-5 hours | [1] |
| Ethyl Orthoformate | Hypoxanthine | 85% | Reflux in DMF for 3-5 minutes | [1] |
| Formamide | Purine | 71% | Heated at 145°C for 3 hours | [1] |
| Urea | 8-Oxopurine derivatives | Not specified | Alternative method mentioned | [2] |
| Potassium Ethyl Xanthate | 8-Thioxopurine derivatives | Not specified | Alternative method mentioned | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these procedures to new substrates. Below are the experimental protocols for the key cyclizing agents discussed.
Synthesis of Guanine using Formic Acid
This protocol is a classic example of the Traube synthesis to produce guanine.
Procedure:
-
A solution of 2,5,6-triaminopyrimidin-4-ol (10 g, 0.07 mol) in 90% formic acid (60 mL, 0.7 mol) is heated under reflux for 4-5 hours.[1]
-
The reaction mixture is then evaporated to dryness.[1]
-
The residue is dissolved in concentrated nitric acid, decolorized with charcoal, and the product is precipitated by the addition of aqueous ammonia.[1]
-
The final product is collected, yielding 7-8 g (65-75%) of guanine.[1]
Synthesis of Hypoxanthine using Ethyl Orthoformate
Ethyl orthoformate serves as an efficient cyclizing agent, often leading to high yields in shorter reaction times.
Procedure:
-
A mixture of 2-amino-2-carbamimidoylacetamide dihydrochloride (2.0 g, 0.01 mol), ethyl orthoformate (10 mL), and dimethylformamide (DMF) (20 mL) is heated under reflux for 3-5 minutes.[1]
-
The mixture is then cooled, and the resulting solid is collected by filtration.[1]
-
Recrystallization from ethanol yields 1.31 g (85%) of colorless hypoxanthine.[1]
Synthesis of Purine using Formamide
Formamide is another effective one-carbon source for the cyclization step.
Procedure:
-
A mixture of methylaminoacetonitrile (3.5 g, 0.05 mol), formimidamide acetate (15.6 g, 0.15 mol), and formamide (20 mL) is heated at 145°C for 3 hours.[1]
-
The reaction mixture is then evaporated to dryness in vacuo.[1]
-
The residue is dissolved in hot water (60 mL) and extracted with chloroform for 24 hours.[1]
-
The chloroform extract is evaporated to dryness, and the residue is sublimed and crystallized from benzene to yield 2.9 g of purine (71% calculated from formamide consumed).[1]
Visualizing the Traube Synthesis Workflow
To better understand the process, the following diagrams illustrate the general experimental workflow and the logical progression of the Traube synthesis.
Caption: General experimental workflow for the Traube purine synthesis.
Caption: Logical pathway of the Traube purine synthesis.
Concluding Remarks
The Traube synthesis remains a highly relevant and adaptable method for the preparation of a wide array of purine derivatives. The choice of the cyclizing agent is a critical parameter that can be tuned to optimize yields and to introduce desired functionality at the 8-position of the purine core. While formic acid represents the traditional and a robust choice, reagents like ethyl orthoformate can offer milder conditions and improved efficiency. Formamide also serves as a viable alternative. For the synthesis of 8-oxo and 8-thioxo purine derivatives, urea and potassium ethyl xanthate are indicated as suitable reagents, although detailed comparative yield data is less readily available in the literature. Researchers are encouraged to consider the specific requirements of their target molecule and to consult the primary literature for further optimization of reaction conditions.
References
Safety Operating Guide
Proper Disposal of 4,5,6-Triaminopyrimidine Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4,5,6-Triaminopyrimidine sulfate, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Respiratory Protection: In case of insufficient ventilation, wear a dust mask (e.g., N95 type).[2]
-
Body Protection: Wear a lab coat or other protective clothing.[3]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O | [4] |
| CAS Number | 207742-76-5 (hydrate), 49721-45-1 | [1][4] |
| Melting Point | >300 °C | [2] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [2] |
III. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant.[4] Do not release it into the environment or dispose of it down the drain.[5][6]
Experimental Protocol: Waste Segregation and Packaging
-
Waste Identification and Classification:
-
Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to local, regional, and national regulations. In the United States, this is guided by the Environmental Protection Agency (EPA) under 40 CFR Parts 261.3.[7]
-
-
Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, empty containers) separately from other laboratory waste streams.
-
Do not mix with incompatible materials, such as strong oxidizing agents.[5]
-
-
Containerization:
-
Use a dedicated, sealable, and clearly labeled waste container. The container should be in good condition and compatible with the chemical.
-
For solid waste, a securely sealed bag placed within a rigid, labeled container is recommended.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., irritant).
-
Indicate the date of waste generation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from general laboratory traffic.
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste manifest with all necessary information about the chemical.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound 98 49721-45-1 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
